Cinromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXGZCEMNMWIL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046417 | |
| Record name | Cinromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-74-8, 69449-19-0 | |
| Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58473-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Cinromide: From Anticonvulsant to Amino Acid Transporter Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinromide (trans-3-Bromo-N-ethylcinnamamide) is an investigational compound that has been evaluated for its anticonvulsant properties and has more recently been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, detailing its primary target, signaling pathway interactions, and the experimental evidence that has elucidated its function. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Primary Mechanism of Action: Allosteric Inhibition of B⁰AT1 (SLC6A19)
The principal and most well-characterized mechanism of action of this compound is the inhibition of the epithelial neutral amino acid transporter B⁰AT1, also known as SLC6A19.[1][2][3] B⁰AT1 is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and their reabsorption in the kidneys.[4][5]
This compound acts as an allosteric inhibitor of B⁰AT1.[4][6] High-resolution cryo-electron microscopy studies have revealed that this compound binds to an allosteric site located in the vestibule of the transporter.[4][6] This binding event prevents the substantial conformational change, specifically a movement of transmembrane helices TM1 and TM6, that is necessary for the transporter to transition from an outward-open state to an occluded state.[4][6] By locking the transporter in an inactive conformation, this compound effectively blocks the transport of neutral amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Cinromide in the Inhibition of the B⁰AT1 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neutral amino acid transporter B⁰AT1 (SLC6A19) has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and phenylketonuria. Its role in the absorption of neutral amino acids in the intestine and kidneys makes it a prime candidate for pharmacological intervention. This technical guide provides an in-depth analysis of cinromide, a potent and selective inhibitor of B⁰AT1. We will delve into the quantitative measures of its inhibitory action, detail the experimental protocols used for its characterization, and visualize the underlying molecular interactions and experimental workflows.
Introduction to B⁰AT1 (SLC6A19)
B⁰AT1 is a sodium-dependent transporter responsible for the uptake of all neutral amino acids across the apical membrane of epithelial cells, primarily in the small intestine and kidneys.[1][2] For its surface expression and catalytic activity, B⁰AT1 requires the co-expression of an ancillary protein: collectrin (TMEM27) in the kidney and angiotensin-converting enzyme 2 (ACE2) in the intestine.[3][4] The transporter is electrogenic, coupling the transport of one sodium ion with one neutral amino acid.[1][5] Genetic disruption of the Slc6a19 gene in mice has been shown to improve glycemic control and confer resistance to high-fat diet-induced obesity, highlighting the therapeutic potential of B⁰AT1 inhibition.[1]
This compound: A Potent B⁰AT1 Inhibitor
This compound, an anticonvulsant agent, was identified as a robust, selective, and reproducible inhibitor of human SLC6A19 (hSLC6A19) through the screening of pharmacologically active compound libraries.[6][7][8] Its chemical structure is trans-3-Bromo-N-ethylcinnamamide.[6]
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against B⁰AT1 has been quantified using various experimental assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The reported IC₅₀ values for this compound are summarized in the table below.
| Reported IC₅₀ | Assay Method | Cell Line/System | Reference |
| 0.5 µM | Not specified | Epithelial neutral amino acid transporter B⁰AT1 | [6][9] |
| 0.3 µM | Not specified | Not specified | [10][11] |
| 0.8 ± 0.1 µM | Optimized radiolabeled uptake assay | CHO-BC cells (CHO cells expressing B⁰AT1 and collectrin) | [12] |
| ~0.5 µM | FLIPR assay | CHO-BC cells | [10] |
Mechanism of B⁰AT1 Inhibition by this compound
Initial studies suggested that this compound and its analogs, which possess a pseudo-peptide bond, might act as competitive inhibitors.[10][11] However, recent high-resolution cryo-electron microscopy (cryo-EM) structures of B⁰AT1 in the presence of this compound analogs have revealed an allosteric binding site located in the extracellular vestibule of the transporter.[13][14][15]
Binding of the inhibitor to this allosteric site prevents the conformational change required for substrate transport, specifically the movement of transmembrane helices TM1 and TM6.[13][14][15] This allosteric inhibition mechanism offers a promising avenue for developing highly specific B⁰AT1 modulators.
Mechanism of this compound Inhibition of B⁰AT1.
Experimental Protocols for Characterizing B⁰AT1 Inhibitors
The identification and characterization of this compound as a B⁰AT1 inhibitor have been facilitated by a suite of robust in vitro assays.
General Experimental Workflow
The process of identifying and characterizing novel B⁰AT1 inhibitors like this compound typically follows a multi-step workflow, beginning with high-throughput screening and progressing to detailed mechanistic studies.
Experimental Workflow for B⁰AT1 Inhibitor Characterization.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This high-throughput assay is used for primary screening of compound libraries.[7][8]
-
Principle: B⁰AT1 is an electrogenic transporter, meaning it generates an electrical current upon substrate transport, leading to membrane depolarization. The FMP assay uses a voltage-sensitive fluorescent dye to detect these changes in membrane potential.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its accessory protein (TMEM27 or collectrin).[7][10]
-
Methodology:
-
Cells are seeded in microplates and loaded with a fluorescent membrane potential-sensitive dye.
-
A baseline fluorescence is measured.
-
Test compounds (like this compound) are added to the wells.
-
A B⁰AT1 substrate (e.g., L-isoleucine) is added to initiate transport and induce membrane depolarization.[7]
-
The change in fluorescence intensity is measured. Inhibitors of B⁰AT1 will reduce or prevent the substrate-induced depolarization.
-
Stable Isotope-Labeled Neutral Amino Acid Uptake Assay
This assay provides a direct measure of transporter function and is often used to confirm hits from primary screens.[7][8]
-
Principle: This method quantifies the uptake of a stable isotope-labeled amino acid substrate into cells expressing B⁰AT1.
-
Cell Line: MDCK cells stably expressing hSLC6A19 and TMEM27.[7]
-
Methodology:
-
Cells are incubated with the test compound (this compound) for a defined period.
-
A solution containing a stable isotope-labeled substrate (e.g., ¹³C, ¹⁵N-L-leucine) is added to initiate uptake.
-
After a specific time, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the labeled substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition is determined by the reduction in substrate uptake in the presence of the compound compared to a vehicle control.
-
Radiolabeled Substrate Uptake Assay
This is a classic and highly sensitive method for studying transporter activity.[3][12]
-
Principle: Similar to the stable isotope assay, this method measures the uptake of a radiolabeled amino acid substrate.
-
Cell Line: CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC cells) or Xenopus laevis oocytes injected with B⁰AT1 cRNA.[5][10][16]
-
Methodology:
-
Cells or oocytes are pre-incubated with or without the inhibitor in a buffer.
-
The uptake is initiated by adding a buffer containing a radiolabeled substrate (e.g., L-[¹⁴C]leucine).[17]
-
The reaction is stopped after a short incubation period by rapid washing with ice-cold buffer.
-
The cells or oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
To improve the signal-to-noise ratio, inhibitors of endogenous transporters (like JPH203 for LAT1 and GPNA for ASCT2) can be used to isolate B⁰AT1-specific transport.[12][14]
-
Electrophysiological Assays
Electrophysiological techniques provide real-time information about transporter activity and are invaluable for mechanistic studies.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
Principle: This method measures the substrate-induced currents generated by B⁰AT1 expressed in the oocyte membrane.
-
Methodology: Oocytes are injected with cRNA encoding B⁰AT1. After a few days to allow for protein expression, the oocyte is voltage-clamped at a specific holding potential (e.g., -50 mV).[5][16] The application of a B⁰AT1 substrate induces an inward current, which is recorded. The effect of an inhibitor is assessed by its ability to block this substrate-induced current.
-
-
Solid-Supported Membrane (SSM)-Based Electrophysiology (e.g., SURFE²R):
-
Principle: This high-throughput electrophysiology technique measures charge translocation by transporters in membrane preparations.[18]
-
Methodology: Membrane vesicles prepared from cells overexpressing B⁰AT1 are adsorbed onto a solid-supported membrane sensor. A rapid change in substrate concentration triggers transporter activity, generating a transient electrical current that is measured.[18] This allows for the rapid determination of inhibitor potency and mechanism of action.
-
Selectivity of this compound
A crucial aspect of a therapeutic inhibitor is its selectivity for the target transporter over other related proteins. Studies have shown that this compound is a selective inhibitor of B⁰AT1. For instance, in assays using CHO-BC cells, which also have endogenous transporters like LAT1, this compound effectively inhibited B⁰AT1-mediated transport without significantly affecting LAT1 activity.[10] This selectivity is critical for minimizing off-target effects.
Conclusion
This compound has been firmly established as a potent and selective inhibitor of the B⁰AT1 transporter. Its mechanism of action, now understood to be allosteric, provides a structural basis for the development of next-generation inhibitors. The array of experimental protocols detailed in this guide, from high-throughput screening assays to sophisticated electrophysiological and structural methods, forms a comprehensive toolkit for the discovery and characterization of novel B⁰AT1 modulators. As research into the therapeutic potential of B⁰AT1 inhibition continues, compounds like this compound will serve as invaluable pharmacological tools and potential starting points for drug development programs targeting metabolic diseases.
References
- 1. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]
- 3. Identification of Novel Inhibitors of the Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Induce Protein Restriction and to Treat Type 2 Diabetes [openresearch-repository.anu.edu.au]
- 4. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of mouse amino acid transporter B0AT1 (slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 11. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Electrophysiology Assays For B0AT1 (SLC6A19) [sbdrugdiscovery.com]
An In-depth Technical Guide to trans-3-Bromo-N-ethylcinnamamide (Cinromide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-3-Bromo-N-ethylcinnamamide, also known as Cinromide. It covers the compound's discovery as an anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated mechanism of action as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthesis and biological pathway to support further research and development.
Introduction
trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered renewed interest due to its specific and potent inhibition of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1. This transporter is crucial for the absorption of neutral amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy for metabolic diseases. This guide consolidates the current knowledge on this compound to facilitate its application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is presented in Table 1.
Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | - |
| Synonyms | This compound, trans-3-Bromo-N-ethylcinnamamide | [1] |
| CAS Number | 58473-74-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [2] |
| Molecular Weight | 254.12 g/mol | [2] |
| Melting Point | 89-91 °C | [1] |
| Appearance | White crystalline material | [1] |
| Solubility | Soluble in DMSO (≥250 mg/mL) | - |
Synthesis of trans-3-Bromo-N-ethylcinnamamide
The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of trans-3-bromocinnamic acid. A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethylamine.
Synthetic Scheme
Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.
Experimental Protocol
Materials:
-
trans-3-Bromocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (CH₃CH₂NH₂)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Ethanol
-
Water
-
Standard laboratory glassware and apparatus for reflux and filtration.
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is prepared. Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained for a period to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure.
-
Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The acid chloride solution is added slowly with stirring to the ethylamine solution at room temperature.[1]
-
Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the reaction is complete, the solvent and excess ethylamine are removed under reduced pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]
-
Purification: The crude solid is collected by filtration and washed with water. The product is then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide as a white crystalline material.[1]
Biological Activity and Mechanism of Action
Anticonvulsant Activity
This compound was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been demonstrated in various animal models of epilepsy.
Table 2: Anticonvulsant Activity of this compound
| Animal Model | Administration | ED₅₀ (mg/kg) | Reference |
| Mice (Electroshock) | i.p. | 60 ± 11 | [3] |
| Mice (Leptazol-induced) | i.p. | 90 ± 15 | [3] |
| Mice (Electroshock) | oral | 80 ± 15 | [3] |
| Mice (Leptazol-induced) | oral | 300 ± 61 | [3] |
| Rats (Leptazol-induced) | i.p. | 58 ± 11 | [3] |
Mechanism of Action: B⁰AT1 Inhibition
Recent studies have elucidated that the primary mechanism of action of this compound is the inhibition of the neutral amino acid transporter B⁰AT1 (SLC6A19). This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and the proximal tubule of the kidney.
Caption: Inhibition of B⁰AT1 by this compound.
By blocking B⁰AT1, this compound prevents the reabsorption of neutral amino acids, leading to their excretion. This mechanism is being explored for the treatment of metabolic disorders characterized by elevated levels of certain amino acids.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ (µM) | Reference |
| B⁰AT1 (SLC6A19) | FLIPR Membrane Potential | ~0.3 | - |
| B⁰AT1 (SLC6A19) | Radioactive Uptake | ~0.5 | - |
| 5-HT induced contractions | Rat fundus strips | - (46% inhibition at 10-100 µM) | [3] |
| Monoamine Oxidase | Rat liver and brain | - (Inhibits at 100 µM) | [3] |
Experimental Protocols for Biological Assays
In Vivo Anticonvulsant Activity Assay (Rodent Model)
Objective: To determine the median effective dose (ED₅₀) of trans-3-Bromo-N-ethylcinnamamide required to protect against chemically or electrically induced seizures.
Materials:
-
trans-3-Bromo-N-ethylcinnamamide
-
Vehicle (e.g., propylene glycol)
-
Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)
-
Male Swiss mice or Wistar rats
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle. Administer the compound at various doses to different groups of animals via the desired route (i.p. or p.o.). A control group should receive the vehicle only.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures.
-
Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).
-
Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.
-
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of tonic-clonic seizures.
-
Data Analysis: The ED₅₀ is calculated using statistical methods, such as the log-probit analysis, based on the percentage of animals protected from seizures at each dose level.
B⁰AT1 Inhibition Assay (Cell-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-3-Bromo-N-ethylcinnamamide on the B⁰AT1 transporter.
Materials:
-
A cell line stably expressing human B⁰AT1 (e.g., MDCK cells)
-
trans-3-Bromo-N-ethylcinnamamide
-
Radio-labeled neutral amino acid (e.g., ³H-Leucine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture the B⁰AT1-expressing cells in appropriate media until they reach a suitable confluency in multi-well plates.
-
Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add the different concentrations of the compound to the cells and incubate for a specific period.
-
Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of amino acid uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
trans-3-Bromo-N-ethylcinnamamide (this compound) is a compound with a well-established anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it a valuable tool for research in both neuroscience and metabolic diseases. This technical guide provides the essential information and protocols to support scientists and researchers in their exploration of this promising molecule. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.
References
The Anticonvulsant Profile of Cinromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinromide (3-bromo-N-ethylcinnamamide) is an experimental anticonvulsant agent that underwent preclinical and limited clinical investigation in the late 1970s and early 1980s. Despite demonstrating a degree of efficacy in animal models of epilepsy, its development was halted due to limited clinical usefulness and the emergence of adverse effects.[1] This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. A significant focus is placed on its more recently identified activity as an inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter, a mechanism that may underlie its anticonvulsant effects.
Introduction
This compound is a derivative of cinnamamide that was investigated for its potential as an antiepileptic drug. Early studies in animal models, including those involving maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggested a profile of a potentially effective anticonvulsant. However, a pilot study in adult outpatients with uncontrolled partial epilepsy revealed limited efficacy and notable central nervous system and gastrointestinal toxicity, leading to its withdrawal from further development.[1]
Recent research has shed new light on the potential molecular targets of this compound, identifying it as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This discovery provides a new lens through which to examine its anticonvulsant properties and offers insights for the development of novel antiepileptic drugs targeting this pathway.
Mechanism of Action
The anticonvulsant effects of this compound are likely multifactorial, with evidence pointing to both classical neuromodulatory actions and a more recently identified role as a transporter inhibitor.
Inhibition of the B⁰AT1 (SLC6A19) Neutral Amino Acid Transporter
The most significant recent finding regarding this compound's mechanism of action is its potent inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. B⁰AT1 is responsible for the sodium-dependent transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. While its role in the central nervous system is less defined, the inhibition of amino acid transport could plausibly modulate neuronal excitability.
The proposed mechanism involves an allosteric binding site in the vestibule of the transporter.[2][3] By binding to this site, this compound is thought to prevent the conformational changes necessary for amino acid translocation, thereby reducing their uptake. The precise downstream effects of B⁰AT1 inhibition on neuronal signaling are still under investigation, but it is hypothesized that altering the balance of neuroactive amino acids could lead to a reduction in neuronal hyperexcitability.
dot
Modulation of Excitatory and Inhibitory Neurotransmission
Older studies on this compound suggested a more conventional anticonvulsant mechanism involving the modulation of synaptic transmission. Research indicated that this compound could depress excitatory transmission and facilitate segmental inhibition. This profile bears resemblance to established antiepileptic drugs like phenytoin and carbamazepine.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound and its active metabolite.
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite
| Parameter | This compound | 3-bromocinnamamide (Active Metabolite) | Species | Reference |
| Half-life (t½) | 0.92 ± 0.23 hr | 4.43 ± 0.76 hr | Rhesus Monkey | [4] |
| Bioavailability | Incomplete due to first-pass metabolism | - | Rhesus Monkey | [4] |
Table 2: Pharmacodynamic Data
| Parameter | Value | Model System | Reference |
| IC₅₀ (B⁰AT1 Inhibition) | 0.5 µM | CHO cells expressing B⁰AT1 | [2] |
| Effective Plasma Concentration | 7-14 µg/mL (of metabolite) | Alumina-gel monkey model | [5] |
Note: Despite extensive searching of historical literature, specific ED₅₀ values for this compound in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models were not available in the accessible full-text articles.
Experimental Protocols
This section details the methodologies for key experiments used in the preclinical evaluation of anticonvulsant compounds like this compound.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Apparatus: A convulsiometer capable of delivering a constant alternating current. Corneal electrodes.
-
Procedure:
-
Administer the test compound (this compound) to the animal (typically mice or rats) at various doses and time points prior to the test.
-
Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.
-
Place the corneal electrodes on the animal's eyes, ensuring good contact with a saline solution.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[6]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the hindlimb tonic extension is considered the endpoint for protection.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
dot
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.
-
Apparatus: Observation chambers, syringes for injection.
-
Procedure:
-
Administer the test compound (this compound) to the animal (typically mice) at various doses and time points.
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.
-
Place the animal in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
The primary endpoint is the failure to observe a generalized clonic seizure for a defined period.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED₅₀) is calculated.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Materials: Histidine-dependent strains of Salmonella typhimurium, minimal glucose agar plates, S9 liver extract (for metabolic activation), test compound, positive and negative controls.[4][7]
-
Procedure:
-
Prepare a top agar containing the bacterial strain, a trace amount of histidine, and the test compound at various concentrations.
-
Pour the top agar onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Structure-Activity Relationship (SAR)
While a detailed SAR study for a broad range of this compound analogs is not available in the literature, analysis of the cinnamamide scaffold provides insights into the structural requirements for anticonvulsant activity.
dot
The general pharmacophore for anticonvulsant cinnamamides includes:
-
A hydrophobic aromatic ring (the phenyl group in this compound).
-
An electron-donating or -withdrawing substituent on the aromatic ring (the bromine atom in this compound).
-
An amide linker that can act as a hydrogen bond donor and acceptor.
-
An alkyl substituent on the amide nitrogen, which can influence lipophilicity and metabolic stability.
Synthesis
This compound, as a cinnamamide derivative, can be synthesized through standard amidation reactions. A plausible synthetic route involves the reaction of 3-bromocinnamic acid with an activating agent to form an acyl chloride, followed by reaction with ethylamine.
dot
Conclusion
This compound represents an interesting case in the history of antiepileptic drug development. While its clinical journey was short-lived due to a suboptimal therapeutic window, the subsequent discovery of its interaction with the B⁰AT1 transporter highlights the potential for this and related pathways as novel targets for anticonvulsant therapies. The data and protocols summarized in this guide provide a historical context and a scientific foundation for researchers and drug development professionals interested in exploring the cinnamamide scaffold and the role of amino acid transporters in epilepsy. The story of this compound underscores the importance of revisiting older compounds with new scientific tools to uncover novel mechanisms of action that could inspire the next generation of therapeutics.
References
- 1. This compound (3-bromo-N-ethylcinnanamide), novel anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 5. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Cinromide's Impact on Neutral Amino Acid Transport: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the inhibitory effects of Cinromide on neutral amino acid transport, with a primary focus on its interaction with the B⁰AT1 (SLC6A19) transporter. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a technical guide for researchers in the fields of pharmacology, biochemistry, and drug development.
Executive Summary
This compound has been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[2][3] Consequently, inhibition of B⁰AT1 by this compound presents a promising therapeutic strategy for managing metabolic disorders characterized by elevated levels of certain amino acids, such as phenylketonuria.[2][4] This whitepaper details the quantitative measures of this compound's inhibitory activity, the experimental protocols used to determine these effects, and the proposed mechanism of action at the molecular level.
Quantitative Data: Inhibitory Potency of this compound
This compound's efficacy as a B⁰AT1 inhibitor has been quantified across multiple studies, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀). The data consistently demonstrates sub-micromolar potency.
| Compound | Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference |
| This compound | FLIPR Membrane Potential (FMP) | MDCK-hSLC6A19 | Not specified | 0.28 | [5] |
| This compound | Radiolabeled Amino Acid Uptake | MDCK-hSLC6A19 | Not specified | 0.37 | [5] |
| This compound | FLIPR Membrane Potential (FMP) | CHO-BC | Isoleucine | 0.5 ± 0.08 | [3] |
| This compound | Optimized Radiolabeled Amino Acid Uptake | CHO-BC | L-[U-¹⁴C]leucine | 0.8 ± 0.1 | [4] |
Experimental Protocols
The characterization of this compound's inhibitory activity has been achieved through two primary experimental methodologies: Fluorescence Imaging Plate Reader (FLIPR) membrane potential assays and radiolabeled amino acid uptake assays.
FLIPR Membrane Potential (FMP) Assay
This cell-based functional assay measures changes in membrane potential, which is an indirect indicator of transporter activity. The symport of a neutral amino acid with Na⁺ by B⁰AT1 leads to depolarization of the cell membrane.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 (hSLC6A19) and its ancillary subunit (TMEM27 or collectrin) are seeded in 96- or 384-well plates and cultured to confluence.[1][3]
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that responds to changes in membrane potential.
-
Compound Incubation: A baseline fluorescence is measured before the addition of varying concentrations of this compound or a vehicle control.
-
Substrate Addition and Measurement: A solution containing a B⁰AT1 substrate (e.g., isoleucine) is added to initiate transport. The resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time using a FLIPR instrument.[3]
-
Data Analysis: The inhibition of the fluorescence signal in the presence of this compound is used to calculate the IC₅₀ value.
Radiolabeled Amino Acid Uptake Assay
This method directly quantifies the transport of a specific amino acid into the cells by measuring the accumulation of a radiolabeled substrate.
Methodology:
-
Cell Culture: CHO-BC cells, which stably express human B⁰AT1 and collectrin, are grown to 80-90% confluence in 35 mm dishes.[6]
-
Washing: The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution (HBSS) to remove any remaining amino acids.[6]
-
Inhibition and Uptake: The cells are incubated for a defined period (e.g., 6 minutes) at 37°C with HBSS containing a radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of this compound.[3][6]
-
Termination of Transport: The uptake is stopped by rapidly washing the cells three times with ice-cold HBSS.[3]
-
Cell Lysis and Scintillation Counting: The cells are lysed with an acid solution (e.g., 0.1 M HCl), and an aliquot of the lysate is used for scintillation counting to determine the amount of radiolabeled substrate taken up by the cells.[3]
-
Data Analysis: The reduction in radiolabeled substrate uptake in the presence of this compound is used to determine the IC₅₀. To ensure specificity for B⁰AT1, control experiments are often performed in a Na⁺-free buffer (with NaCl replaced by NMDG-Cl), as B⁰AT1 is Na⁺-dependent, while other transporters like LAT1 are not.[2][3]
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Cinromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Cinromide, a compound recognized for its selective inhibition of the neutral amino acid transporter SLC6A19 (B0AT1). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), with a focus on preclinical findings in the rhesus monkey, the primary model for its pharmacokinetic characterization to date. Detailed experimental protocols, where publicly available, and a visualization of its mechanism of action are included to support further research and development efforts.
Core Pharmacokinetic Profile of this compound
This compound is characterized as a medium-extraction ratio drug with a notably short half-life. A key feature of its metabolism is the formation of an active metabolite, 3-bromocinnamamide, which exhibits a longer half-life and reaches higher steady-state concentrations than the parent drug. The incomplete oral bioavailability of this compound has been attributed to significant first-pass metabolism rather than poor absorption[1].
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, 3-bromocinnamamide, derived from studies in the rhesus monkey. It is important to note that a comprehensive public record of all pharmacokinetic parameters (including Cmax, Tmax, AUC, clearance, and volume of distribution) and the detailed experimental protocols from the original studies are not fully available in the public domain. The data presented here are based on the published abstract of the primary study.
| Parameter | This compound | 3-Bromocinnamamide (Active Metabolite) | Species | Source |
| Half-life (t½) | 0.92 ± 0.23 hr | 4.43 ± 0.76 hr | Rhesus Monkey | [1] |
| Extraction Ratio | Medium | Low | Rhesus Monkey | [1] |
| Steady-State Concentration | - | 3-6 times that of this compound | Rhesus Monkey | [1] |
| Oral Bioavailability | Incomplete | - | Rhesus Monkey | [1] |
Experimental Protocols
Detailed experimental protocols for the pivotal pharmacokinetic studies of this compound in rhesus monkeys are not extensively detailed in publicly accessible literature. However, based on standard preclinical pharmacokinetic study designs, the following outlines a general methodology that would likely have been employed.
General Protocol for Pharmacokinetic Studies in Rhesus Monkeys
1. Animal Model:
-
Species: Rhesus monkey (Macaca mulatta).
-
Health Status: Healthy, adult males are often used.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Drug Administration:
-
Formulation: this compound would be formulated in a suitable vehicle for both oral (e.g., gavage) and intravenous (e.g., bolus or infusion) administration.
-
Dosing: A specific dose (e.g., mg/kg) would be administered. For oral bioavailability studies, both intravenous and oral routes are necessary.
3. Sample Collection:
-
Matrix: Blood samples are collected, and plasma is separated for analysis.
-
Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug and its metabolite.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound and 3-bromocinnamamide in plasma.
-
Sample Preparation: Plasma samples would undergo protein precipitation followed by extraction of the analytes.
-
Instrumentation: A triple quadrupole mass spectrometer would be used for detection and quantification.
Mechanism of Action: Allosteric Inhibition of SLC6A19 (B0AT1)
This compound functions as a potent and selective allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter, also known as B0AT1. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.
The inhibitory action of this compound does not involve direct competition with amino acids for the binding site. Instead, this compound binds to an allosteric site on the transporter. This binding event prevents the necessary conformational change in the transporter that is required to move the amino acid across the cell membrane, effectively locking the transporter in a state that is not conducive to transport.
Visualization of this compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of allosteric inhibition of the SLC6A19 transporter by this compound.
References
Early-Stage Research on Cinromide for Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Novel therapeutic strategies are urgently needed to address the complex pathophysiology of these conditions. One emerging target of interest is the neutral amino acid transporter B⁰AT1 (SLC6A19), which plays a crucial role in the intestinal absorption and renal reabsorption of neutral amino acids. Cinromide has been identified as a potent inhibitor of B⁰AT1 and is under investigation for its potential to modulate metabolic pathways. This technical guide provides an in-depth overview of the early-stage research on this compound for metabolic disorders, focusing on its mechanism of action, preclinical evidence, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of the B⁰AT1 Transporter
This compound's primary mechanism of action is the inhibition of the sodium-dependent neutral amino acid transporter B⁰AT1 (SLC6A19). B⁰AT1 is highly expressed in the apical membrane of intestinal and renal epithelial cells, where it mediates the uptake of a broad range of neutral amino acids. By blocking B⁰AT1, this compound is hypothesized to mimic the effects of dietary protein restriction, a state known to improve metabolic health.
The inhibition of B⁰AT1 by this compound leads to two key physiological consequences:
-
Reduced Intestinal Amino Acid Absorption: This leads to a state of perceived amino acid deprivation in the liver, triggering downstream signaling pathways that promote metabolic benefits.
-
Increased Renal Amino Acid Excretion: This further contributes to a systemic reduction in neutral amino acid levels.
The metabolic improvements observed in preclinical models with B⁰AT1 inhibition are largely attributed to the subsequent elevation of two key metabolic hormones: Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1).
Preclinical Data Summary
Early-stage research, primarily in rodent models with genetic knockout of SLC6A19, has provided compelling evidence for the therapeutic potential of B⁰AT1 inhibition in metabolic disorders. While specific data on this compound administration is limited in the public domain, the findings from these knockout studies serve as a strong rationale for its development.
Quantitative In Vitro Data: B⁰AT1 Inhibition
The inhibitory potency of this compound against the B⁰AT1 transporter has been determined using in vitro cell-based assays.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound | B⁰AT1 (SLC6A19) | FLIPR Assay | ~0.5 | |
| This compound | B⁰AT1 (SLC6A19) | Stable Isotope Uptake | ~0.3 |
Quantitative In Vivo Data: Metabolic Parameters in SLC6A19 Knockout Mice
Studies on mice lacking the SLC6A19 gene (B⁰AT1 knockout) have demonstrated significant improvements in various metabolic parameters. These findings provide a strong indication of the potential effects of a potent B⁰AT1 inhibitor like this compound.
| Parameter | Model | Observation | Magnitude of Change | Reference |
| Glycemic Control | SLC6A19 KO Mice | Improved glucose tolerance | Significant reduction in blood glucose levels during glucose tolerance test | |
| SLC6A19 KO Mice | Improved insulin sensitivity | Data not specified | ||
| Body Weight | SLC6A19 KO Mice | Protected from diet-induced obesity | Significantly lower body weight compared to wild-type on high-fat diet | |
| Lipid Metabolism | SLC6A19 KO Mice | Reduced liver triglycerides | Significant reduction | |
| Hormone Levels | SLC6A19 KO Mice | Elevated plasma FGF21 | Significant increase | |
| SLC6A19 KO Mice | Elevated plasma GLP-1 | Significant increase |
Signaling Pathways
The metabolic benefits of B⁰AT1 inhibition are mediated through complex signaling pathways initiated by the elevation of FGF21 and GLP-1.
FGF21 Signaling Pathway
Inhibition of B⁰AT1 in the gut and kidney mimics a state of protein restriction, leading to increased hepatic expression and secretion of FGF21. FGF21 is a potent metabolic regulator that acts on various tissues to improve glucose and lipid metabolism.
Caption: FGF21 signaling pathway initiated by B⁰AT1 inhibition.
GLP-1 Signaling Pathway
Reduced amino acid absorption in the intestine due to B⁰AT1 inhibition leads to an increased delivery of amino acids to the distal gut, stimulating L-cells to secrete GLP-1. GLP-1 is an incretin hormone with well-established glucose-lowering effects.
Caption: GLP-1 signaling pathway activated by B⁰AT1 inhibition.
Experimental Protocols
The following sections outline the general methodologies for key experiments used in the early-stage evaluation of this compound and other B⁰AT1 inhibitors.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput assay is used to functionally assess the inhibition of the electrogenic B⁰AT1 transporter.
Principle: The transport of a neutral amino acid by B⁰AT1 is coupled to the co-transport of Na⁺ ions, resulting in a net influx of positive charge and depolarization of the cell membrane. A voltage-sensitive fluorescent dye is used to detect this change in membrane potential. Inhibitors of B⁰AT1 will prevent this depolarization.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably overexpressing human B⁰AT1 and its ancillary protein, collectrin, are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The plate is transferred to a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of this compound or other test compounds at various concentrations.
-
Substrate Addition: After a short pre-incubation with the compound, a solution containing a B⁰AT1 substrate (e.g., leucine or isoleucine) is added to initiate transport and membrane depolarization.
-
Data Acquisition and Analysis: Fluorescence intensity is monitored in real-time. The change in fluorescence upon substrate addition is measured. The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to a vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Stable Isotope-Labeled Neutral Amino Acid Uptake Assay
This assay provides a direct measure of the transport of amino acids into the cell and is considered a gold-standard method for confirming the activity of transporter inhibitors.
Principle: Cells are incubated with a stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-leucine). After a defined uptake period, the cells are lysed, and the intracellular concentration of the labeled amino acid is quantified by liquid chromatography-mass spectrometry (LC-MS).
General Protocol:
-
Cell Culture: Cells stably expressing B⁰AT1 are cultured in multi-well plates to confluence.
-
Pre-incubation: The culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). Cells are then pre-incubated with various concentrations of this compound or a vehicle control in the transport buffer for a specified time.
-
Uptake Initiation: The pre-incubation solution is removed, and a transport buffer containing a known concentration of the stable isotope-labeled amino acid substrate is added to initiate uptake. The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination and Lysis: The uptake is terminated by rapidly aspirating the substrate solution and washing the cells with ice-cold buffer to remove any extracellular substrate. The cells are then lysed with a suitable lysis buffer (e.g., methanol/water).
-
Sample Analysis: The cell lysates are analyzed by LC-MS to quantify the amount of the intracellular stable isotope-labeled amino acid.
-
Data Analysis: The rate of uptake is calculated and normalized to the protein concentration of the cell lysate. The inhibitory effect of this compound is determined by comparing the uptake in the presence of the compound to the vehicle control. IC₅₀ values are calculated from the concentration-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial characterization of a B⁰AT1 inhibitor like this compound.
Caption: A generalized workflow for B⁰AT1 inhibitor research.
Conclusion and Future Directions
The early-stage research on this compound as a B⁰AT1 inhibitor presents a promising new therapeutic avenue for the treatment of metabolic disorders. The preclinical data from SLC6A19 knockout mice strongly support the hypothesis that inhibiting this transporter can lead to significant improvements in glucose homeostasis, body weight, and lipid metabolism, likely through the modulation of FGF21 and GLP-1 signaling.
Further research is required to fully elucidate the therapeutic potential of this compound. This includes:
-
Detailed preclinical studies with this compound: To confirm that the metabolic benefits observed in SLC6A19 knockout mice are recapitulated with pharmacological inhibition.
-
Long-term safety and toxicology studies: To assess the safety profile of chronic B⁰AT1 inhibition.
-
Clinical Trials: Ultimately, well-controlled clinical trials in patients with metabolic disorders will be necessary to determine the efficacy and safety of this compound in humans.
This technical guide provides a comprehensive overview of the current state of early-stage research on this compound for metabolic disorders. The data and methodologies presented herein should serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
The Structure-Activity Relationship of Cinromide Analogs: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Anticonvulsant and Neuroprotective Cinnamide Derivatives
Cinromide, a cinnamamide derivative, has garnered attention for its potential anticonvulsant and neuroprotective properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to facilitate the rational design of novel therapeutic agents targeting neurological disorders.
Quantitative Analysis of Biological Activity
The biological activity of this compound and its analogs has been primarily evaluated based on their anticonvulsant efficacy, neuroprotective potential, and their inhibitory effect on the B⁰AT1 (SLC6A19) neutral amino acid transporter. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of these compounds.
Table 1: Anticonvulsant Activity of Cinnamamide Derivatives
The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for assessing anticonvulsant activity. The effective dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test, with the median toxic dose (TD₅₀) indicating the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.
| Compound | Substitution Pattern | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |
| This compound | 3-Bromo on phenyl | - | - | - | - | Data not available in reviewed sources |
| Analog 1d | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | - | 211.1 | 12.4 | [1] |
| Analog I | N-(2-hydroxyethyl) cinnamamide | 17.7 | - | 154.9 | 8.8 | [1] |
| Stiripentol Analog 7h | - | 87 | - | - | - | [2] |
| Stiripentol Analog (±)-13b | - | - | 110 | - | - | [2] |
| Hydantoin Derivative 5j | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | - | 421.6 | 45.8 | [3] |
| N-Cbz-α-amino-N-benzyloxysuccinimide | (R)-enantiomer | - | 62.5 | - | - | [4] |
| N-Cbz-α-amino-glutarimidooxy acetic acid methyl ester 3a | - | - | - | - | ED₅₀ in Strychnine test: 42.9 mg/kg[5] |
Note: A dash (-) indicates that the data was not available in the reviewed literature.
Table 2: B⁰AT1 (SLC6A19) Inhibition by this compound and Analogs
This compound and its analogs have been identified as inhibitors of the neutral amino acid transporter B⁰AT1. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound | Structure/Description | IC₅₀ (µM) - FLIPR Assay | IC₅₀ (µM) - Radioactive Uptake Assay | Reference |
| This compound | (E)-N-(3-bromophenyl)-2,3-dimethylcinnamamide | 0.28 | 0.37 | [6] |
| Analog 2 | 3-Chloro analog | 0.20 | 0.44 | [6] |
| Analog 3 | 3-Iodo analog | 0.16 | 0.35 | [6] |
| Analog 4 | 4-Bromo analog | 0.33 | 0.65 | [6] |
| Analog 5 | 4-Chloro analog | 0.30 | 0.58 | [6] |
| Analog 6 | 4-Iodo analog | 0.32 | 0.61 | [6] |
| Analog 7 | 3,4-Dichloro analog | 0.16 | 0.33 | [6] |
| Analog 8 | 3,5-Dichloro analog | 0.13 | 0.28 | [6] |
| Analog 9 | 2-Bromo analog | 2.9 | 5.5 | [6] |
| Analog 10 | 2-Chloro analog | 2.5 | 4.8 | [6] |
| Analog 11 | Unsubstituted phenyl | 1.9 | 3.5 | [6] |
| Analog 12 | 3-Trifluoromethyl analog | 0.22 | 0.45 | [6] |
| Analog 13 | N-ethyl analog of this compound | 0.65 | 1.2 | [6] |
| Analog 14 | N-propyl analog of this compound | 1.5 | 2.8 | [6] |
| Analog 15 | N-cyclopropyl analog of this compound | 0.89 | 1.6 | [6] |
| Analog 16 | N-benzyl analog of this compound | 3.2 | 5.9 | [6] |
| Benztropine | 44 | 71 | [7] | |
| Nimesulide | 23 | - | [7] | |
| Compound E4 | Structurally similar to this compound | 1.9-13.7 | - | [7] |
| Compound CB3 | 1.9-13.7 | - | [7] | |
| Compound E18 | 1.9-13.7 | - | [7] |
Table 3: Neuroprotective and Toxicity Data for Cinnamamide Derivatives
The neuroprotective effects of cinnamamide derivatives are often assessed in cell-based assays against toxins like glutamate. Toxicity is evaluated through various measures, including the median lethal dose (LD₅₀) or the maximum tolerated dose (MTD).
| Compound | Assay | Endpoint | Result | Reference |
| Cinnamide Derivatives 9t, 9u, 9y, 9z | Glutamate-induced neurotoxicity in PC12 cells | Cell Viability | Dose-dependent protection | [8] |
| Cinnamide Derivatives 9t, 9u, 9y, 9z | MCAO in vivo model | Infarct Area | Significant reduction | [8] |
| N-methyl-3,4,5-trimethoxy-cinnamamide | Acute Toxicity | LD₅₀ (intraperitoneal, mouse) | 650 mg/kg | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Synthesis of Cinnamamide Derivatives
General Procedure for the Synthesis of (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamides: [9]
-
Preparation of the appropriate α,β-dimethylcinnamic acids: These are prepared from m-(trifluoromethyl)acetophenone and the Reformatsky reagent from ethyl α-bromopropionate, followed by dehydration and hydrolysis.
-
Separation of (E) and (Z) isomers: The isomeric acids are separated by fractional crystallization.
-
Conversion to acid chlorides: The separated acids are treated with thionyl chloride to yield the corresponding acid chlorides.
-
Amidation: The acid chlorides are reacted with the appropriate amine to yield the final cinnamamide derivatives.
Anticonvulsant Screening
Maximal Electroshock (MES) Test Protocol: [1]
-
Animals: Male Kunming mice (18-22 g) are used.
-
Drug Administration: Test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).
-
Stimulation: 30 minutes after drug administration, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is defined as protection.
-
ED₅₀ Determination: The median effective dose (ED₅₀) is calculated from the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animals: Male ICR mice are used.
-
Drug Administration: Test compounds are administered i.p.
-
Chemoconvulsant Administration: At the time of peak effect of the test compound, a dose of pentylenetetrazole (typically 85 mg/kg) sufficient to induce clonic seizures in 97% of animals is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is defined as protection.
-
ED₅₀ Determination: The median effective dose (ED₅₀) is determined.
Neurotoxicity Assessment
Rotarod Test Protocol: [8][10][11]
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.
-
Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 15 rpm) for a set duration (e.g., 1 minute) in three trials.
-
Testing: 30 minutes after i.p. administration of the test compound, the mice are placed on the rotarod rotating at a constant speed.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.
-
TD₅₀ Determination: The median toxic dose (TD₅₀) is calculated from the dose-response data.
In Vitro Neuroprotection Assay
Glutamate-Induced Neurotoxicity in PC12 Cells Protocol: [8]
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 12 hours).
-
Induction of Neurotoxicity: Glutamate (e.g., 10 mM final concentration) is added to the culture medium, and the cells are incubated for a further 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
B⁰AT1 Inhibition Assay
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay Protocol: [7]
-
Cell Line: A stable cell line co-expressing human B⁰AT1 and its ancillary protein, collectrin, is used (e.g., CHO-BC cells).
-
Assay Principle: The assay measures changes in membrane potential caused by the electrogenic transport of neutral amino acids by B⁰AT1.
-
Procedure:
-
Cells are plated in 96-well plates.
-
A membrane potential-sensitive dye is loaded into the cells.
-
Test compounds are added to the wells.
-
A substrate of B⁰AT1 (e.g., leucine) is added to initiate transport and induce membrane depolarization.
-
The change in fluorescence is monitored using a FLIPR instrument.
-
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the substrate-induced depolarization is determined.
Visualizing Workflows and Mechanisms
Graphviz diagrams are used to illustrate key experimental workflows and the proposed mechanism of action of this compound analogs.
Experimental Workflows
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is the inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. In the brain, altered amino acid homeostasis due to B⁰AT1 inhibition may contribute to the observed anticonvulsant and neuroprotective effects.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be identified for this compound analogs:
-
Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring of the cinnamamide scaffold is generally favorable for B⁰AT1 inhibitory activity. Dichloro-substitution, particularly at the 3,5-positions, appears to enhance potency compared to mono-substitution.[6] The position of the substituent is also critical, with 2-substitution leading to a significant decrease in activity.[6] A trifluoromethyl group at the 3-position also confers potent inhibitory activity.[6]
-
N-Substitution on the Amide: Modification of the N-substituent on the amide group influences B⁰AT1 inhibition. Small alkyl groups like ethyl and propyl, as well as a cyclopropyl group, are tolerated, though they may slightly decrease potency compared to the unsubstituted amide.[6] Larger substituents like a benzyl group lead to a more significant drop in activity.[6]
-
Stereochemistry: The stereochemistry of the α,β-dimethylcinnamamides has been shown to be important for anticonvulsant activity, with (E)-isomers generally being more active.[9]
-
General Trends for Anticonvulsant Activity: For cinnamamides, electron-withdrawing groups on the phenyl ring, such as halogens and trifluoromethyl groups, tend to increase anticonvulsant activity.[9]
Conclusion
The study of this compound and its analogs provides a compelling case for the therapeutic potential of cinnamamide derivatives in treating neurological disorders. The inhibition of the B⁰AT1 transporter presents a novel mechanism for modulating neuronal excitability and providing neuroprotection. The structure-activity relationships outlined in this guide, coupled with the detailed experimental protocols, offer a solid foundation for the design and development of next-generation anticonvulsant and neuroprotective agents with improved efficacy and safety profiles. Further research should focus on elucidating the precise downstream signaling pathways affected by B⁰AT1 inhibition in the central nervous system to fully realize the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-GD7416000-Chemical Toxicity Database [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. researchgate.net [researchgate.net]
The Role of Cinromide in Elucidating SLC6A19 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal epithelial cells.[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids, including leucine, isoleucine, and valine.[3][4] Dysfunctional SLC6A19 is the underlying cause of Hartnup disorder, an autosomal recessive condition characterized by impaired amino acid transport.[2][4][5] Furthermore, emerging research has highlighted SLC6A19 as a potential therapeutic target for metabolic disorders such as phenylketonuria (PKU), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][6][7][8]
Cinromide has been identified as a robust and selective inhibitor of SLC6A19, making it an invaluable pharmacological tool for studying the transporter's function and exploring its therapeutic potential.[9][10] This technical guide provides an in-depth overview of the use of this compound in SLC6A19 research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.
Quantitative Data: this compound's Inhibitory Potency
This compound's efficacy as an SLC6A19 inhibitor has been quantified across various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound | Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference |
| This compound | FLIPR Assay | CHO-BC | Isoleucine | 0.5 | [1] |
| This compound | Radioactive Uptake | CHO-BC | Leucine | 0.8 ± 0.1 | [7] |
| This compound | FLIPR Assay | MDCK-hSLC6A19 | Isoleucine | Not specified | [9][10] |
| This compound | Stable Isotope Uptake | MDCK-hSLC6A19 | ¹³C₆, ¹⁵N-l-isoleucine | Not specified | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized to characterize the inhibitory effects of this compound on SLC6A19.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary protein TMEM27 are cultured to confluence in 384-well plates.[9][10] Chinese Hamster Ovary (CHO-BC) cells stably expressing human B⁰AT1 and collectrin are also utilized.[1]
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 30 minutes).[11]
-
Substrate Addition and Signal Detection: A substrate of SLC6A19, such as L-isoleucine (e.g., 3 mM), is added to initiate transport.[9] The resulting membrane depolarization leads to a change in fluorescence, which is measured in real-time using a FLIPR instrument.
-
Data Analysis: The change in fluorescence is proportional to the transporter activity. The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated wells to control wells (vehicle-treated). IC₅₀ values are calculated from the dose-response curves.
Radiolabeled/Stable Isotope Amino Acid Uptake Assay
This method provides a direct measurement of amino acid transport into cells.
-
Cell Culture: Cells (e.g., CHO-BC or MDCK-hSLC6A19) are seeded in multi-well plates (e.g., 35 mm dishes) and grown to near confluence.[11]
-
Pre-incubation: Cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).[11] To differentiate between Na⁺-dependent (SLC6A19-mediated) and Na⁺-independent transport, parallel experiments are conducted in buffers where NaCl is replaced with a non-transported cation like N-methyl-D-glucamine (NMDG).[1]
-
Inhibition and Uptake: Cells are incubated with a buffer containing the radiolabeled (e.g., ¹⁴C-leucine or ¹⁴C-isoleucine) or stable isotope-labeled (e.g., ¹³C₆, ¹⁵N-l-isoleucine) amino acid substrate at a defined concentration (e.g., 150 µM) and varying concentrations of this compound for a short period (e.g., 6 minutes) at 37°C.[9][11]
-
Termination and Lysis: The transport process is stopped by rapidly washing the cells with ice-cold buffer.[11] The cells are then lysed (e.g., with 0.1 M HCl).[1]
-
Quantification: For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter.[1] For stable isotope-labeled substrates, the lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS).[9]
-
Data Analysis: The amount of transported amino acid is quantified and normalized to the total protein content. The percentage of inhibition by this compound is calculated relative to the uninhibited control, and IC₅₀ values are determined.
Visualizations: Pathways and Workflows
SLC6A19-Mediated Amino Acid Transport
The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19 in an epithelial cell and the inhibitory action of this compound.
References
- 1. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in SLC6A19, encoding B0AT1, cause Hartnup disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Reactome | Defective SLC6A19 does not cotransport neutral amino acids, Na+ from extracellular region to cytosol [reactome.org]
- 6. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
Methodological & Application
Cinromide: In Vitro Experimental Protocols for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide, also known as (E)-3-bromo-N-ethylcinnamamide, is an experimental compound that has been investigated for its anticonvulsant properties and, more recently, for its role as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). These dual activities make this compound a compound of interest for research in both neuroscience and metabolic diseases. This document provides detailed in vitro experimental protocols for studying the effects of this compound, with a focus on its inhibitory action on B⁰AT1 and general methods for assessing its neuroprotective potential.
Mechanism of Action: B⁰AT1 Inhibition
This compound has been identified as a robust and selective inhibitor of the B⁰AT1 transporter (SLC6A19), which is primarily responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1] By blocking this transporter, this compound can modulate amino acid homeostasis.
Quantitative Data Summary
The inhibitory potency of this compound against the B⁰AT1 transporter has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Assay Type | Cell Line | Substrate | This compound IC₅₀ (µM) | Reference |
| FLIPR Membrane Potential Assay | MDCK cells expressing hSLC6A19 | Not specified | 0.28 | [1] |
| Stable Isotope-Labeled Uptake Assay | MDCK cells expressing hSLC6A19 | Not specified | 0.37 | [1] |
| Radiolabeled Amino Acid Uptake | CHO-BC cells | L-[U-¹⁴C]isoleucine | 0.5 | [2][3] |
| Optimized Radiolabeled Amino Acid Uptake | CHO-BC cells | L-[U-¹⁴C]leucine | 0.8 ± 0.1 | [4][5] |
Experimental Protocols
B⁰AT1 Inhibition: FLIPR Membrane Potential Assay
This high-throughput assay indirectly measures the activity of the electrogenic B⁰AT1 transporter by detecting changes in cell membrane potential.[1][6]
Objective: To determine the inhibitory effect of this compound on B⁰AT1 activity by measuring changes in membrane potential in cells stably expressing the transporter.
Materials:
-
CHO-BC or MDCK cells stably co-expressing B⁰AT1 (SLC6A19) and its ancillary subunit collectrin (TMEM27)[1]
-
Black-wall, clear-bottom 96-well or 384-well microplates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 5 mM glucose (HBSS + G), pH 7.5[6]
-
This compound stock solution (in DMSO)
-
Amino acid substrate (e.g., 5 mM methionine or isoleucine)[6]
-
Fluorescence Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Seed the CHO-BC or MDCK cells into the microplates at a density that will form a confluent monolayer overnight (e.g., 60,000 cells/well for a 96-well plate).[6]
-
Incubate at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS + G. Include a vehicle control (DMSO).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which will first measure the baseline fluorescence.
-
The instrument will then add the this compound dilutions (or vehicle) to the wells, followed by the amino acid substrate to stimulate B⁰AT1 activity.
-
Fluorescence is monitored in real-time to detect changes in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence upon substrate addition is indicative of B⁰AT1 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
FLIPR membrane potential assay workflow.
B⁰AT1 Inhibition: Radiolabeled Amino Acid Uptake Assay
This assay directly measures the uptake of a radiolabeled amino acid substrate into cells, providing a direct assessment of transporter function.[2][3][4]
Objective: To quantify the inhibition of B⁰AT1-mediated amino acid transport by this compound.
Materials:
-
CHO-BC cells[4]
-
35 mm cell culture dishes
-
HBSS + G, pH 7.5
-
Radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine)[2][3]
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Cell Culture:
-
Uptake Assay:
-
Remove the culture medium and wash the cells three times with HBSS + G.[2][3][4]
-
Prepare the uptake solution containing HBSS + G, the radiolabeled substrate, and the desired concentrations of this compound (or vehicle control).
-
Pre-incubate the cells with the uptake solution containing this compound for a short period if necessary.
-
Initiate the transport by adding the complete uptake solution to the cells.
-
Incubate for a defined period (e.g., 6 minutes) in a 37°C water bath.[2][3]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each dish and incubating for at least 30 minutes.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration.
-
Calculate the percentage of inhibition of uptake at each this compound concentration compared to the vehicle control.
-
Generate a concentration-response curve to determine the IC₅₀ value.
-
This compound inhibits B⁰AT1-mediated amino acid transport.
General Protocol for In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)
While specific in vitro neuroprotection data for this compound is not extensively published, its cinnamamide scaffold is found in compounds with neuroprotective effects against glutamate-induced toxicity.[7] This general protocol can be adapted to test this compound's potential neuroprotective properties.
Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by glutamate.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y)
-
Poly-D-lysine coated culture plates
-
Neuronal culture medium
-
Glutamate stock solution
-
This compound stock solution (in DMSO)
-
Cell viability assay (e.g., MTT, LDH release, or AlamarBlue assay)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Plating:
-
Plate neurons on poly-D-lysine coated plates and allow them to differentiate and mature for several days.
-
-
Compound Pre-treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Excitotoxic Insult:
-
Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 100-300 µM) to the culture medium.[8] A control group should not receive glutamate.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
-
Assessment of Cell Viability:
-
After incubation, measure cell viability using a chosen assay:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and visualize with fluorescence microscopy.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated (no glutamate) control.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.
-
A significant increase in viability in the this compound-treated groups indicates a neuroprotective effect.
-
Hypothesized neuroprotective role of this compound.
Conclusion
The provided protocols offer a robust framework for the in vitro investigation of this compound. The assays for B⁰AT1 inhibition are well-established and allow for the precise determination of this compound's potency and mechanism of action on this transporter. The general neuroprotection protocol provides a starting point for exploring the compound's effects in the context of neuronal excitotoxicity, an area that warrants further specific investigation. These experimental designs are crucial for drug development professionals and researchers aiming to further characterize the therapeutic potential of this compound.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate-mediated excitotoxic death of cultured striatal neurons is mediated by non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Throughput Screening of B⁰AT1 Inhibitors using the FLIPR Membrane Potential Assay with Cinromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for utilizing the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay to identify and characterize inhibitors of the neutral amino acid transporter B⁰AT1 (SLC6A19). Cinromide, a known inhibitor of B⁰AT1, is presented as a model compound for this assay. The protocol outlines the necessary steps from cell line selection and maintenance to data acquisition and analysis, enabling researchers to efficiently screen for novel B⁰AT1 modulators.
Introduction
The neutral amino acid transporter B⁰AT1, also known as SLC6A19, is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Its role in amino acid homeostasis has made it a potential therapeutic target for metabolic diseases and rare genetic disorders.[3][4] B⁰AT1 is a sodium-coupled cotransporter, moving one sodium ion along with one neutral amino acid molecule into the cell.[5][6] This electrogenic activity, resulting in a net influx of positive charge, leads to depolarization of the cell membrane. This change in membrane potential can be effectively measured in a high-throughput format using the FLIPR system with a membrane potential-sensitive dye.[1][7]
This compound has been identified as a robust and selective inhibitor of B⁰AT1.[1][7] Its ability to block the transport of neutral amino acids, and thus prevent the associated membrane depolarization, makes it an excellent control compound for validating the FLIPR membrane potential assay for B⁰AT1 inhibitor screening.[4][7]
Signaling Pathway of B⁰AT1 and Inhibition by this compound
B⁰AT1 facilitates the influx of a neutral amino acid (e.g., L-isoleucine) and a sodium ion (Na⁺) into the cell. This influx of positive charge leads to membrane depolarization, which is detected by a voltage-sensitive fluorescent dye. This compound allosterically binds to B⁰AT1, preventing the conformational change required for transport and thereby inhibiting the influx of the amino acid and Na⁺, which in turn prevents the depolarization of the cell membrane.[6][8]
Signaling pathway of B⁰AT1-mediated membrane depolarization and its inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for performing the FLIPR membrane potential assay to screen for B⁰AT1 inhibitors using this compound as a reference compound.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| MDCK cells expressing hSLC6A19 and TMEM27 | In-house or custom | N/A |
| CHO-BC cells (CHO cells expressing B⁰AT1 and collectrin) | In-house or custom | N/A |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11330032 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| Hygromycin B | Thermo Fisher Scientific | 10687010 |
| Black-walled, clear-bottom 96- or 384-well plates | Corning | 3603 (96-well), 3712 (384-well) |
| FLIPR Membrane Potential Assay Kit (Blue) | Molecular Devices | R8042 |
| L-Isoleucine | Sigma-Aldrich | I2752 |
| This compound | Tocris Bioscience | 3647 |
| HBSS with 20 mM HEPES | In-house preparation | N/A |
Cell Culture
-
Cell Line Maintenance : Culture MDCK cells stably expressing human SLC6A19 (hSLC6A19) and its accessory protein TMEM27 in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Geneticin, and 250 µg/mL Hygromycin B.[1][7] Alternatively, CHO-BC cells can be used.[4]
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture : Passage cells every 2-3 days to maintain sub-confluent cultures.
FLIPR Membrane Potential Assay Protocol
The following protocol is adapted for a 384-well format. Adjust volumes accordingly for a 96-well format.
-
Cell Seeding :
-
Dye Loading :
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 1%.[10]
-
Prepare a solution of the B⁰AT1 substrate, L-isoleucine, in HBSS with 20 mM HEPES. A final concentration of 3 mM is recommended to induce membrane depolarization.[7]
-
-
FLIPR Assay Execution :
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a two-addition experiment.
-
First Addition : Add 12.5 µL of the diluted this compound solutions (or other test compounds) to the cell plate and incubate for 15 minutes. This allows the inhibitor to interact with the transporter.[7]
-
Second Addition : Add 12.5 µL of the L-isoleucine solution to stimulate B⁰AT1 activity.
-
Data Acquisition : Measure the fluorescence signal before and after each addition. The change in fluorescence upon L-isoleucine addition indicates the change in membrane potential.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after L-isoleucine addition.
-
Normalize the data to controls: 0% inhibition (vehicle + L-isoleucine) and 100% inhibition (a high concentration of this compound + L-isoleucine).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow
FLIPR membrane potential assay workflow for B⁰AT1 inhibitor screening.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the FLIPR membrane potential assay with this compound.
Table 1: this compound IC₅₀ Values for B⁰AT1 Inhibition
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | FLIPR Membrane Potential | CHO-BC | 0.5 ± 0.08 | [4][11] |
| This compound | Radioactive Uptake | CHO-BC | 0.8 ± 0.1 | [12] |
Table 2: Recommended Assay Parameters
| Parameter | Value | Reference |
| Cell Seeding Density (384-well) | 12,500 - 20,000 cells/well | [13] |
| Dye Loading Time | 30 - 60 minutes | [2][9] |
| L-Isoleucine Concentration | 3 mM | [7] |
| Compound Incubation Time | 15 minutes | [7] |
| Final DMSO Concentration | ≤ 1% | [10] |
Conclusion
The FLIPR membrane potential assay is a robust and high-throughput method for identifying and characterizing inhibitors of the B⁰AT1 transporter. This compound serves as an effective positive control for this assay. The detailed protocol and parameters provided in this application note will enable researchers to implement this assay in their drug discovery programs targeting B⁰AT1.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 5. Characterization of mouse amino acid transporter B0AT1 (slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. moleculardevices.com [moleculardevices.com]
Measuring the Potency of Cinromide: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinromide is an inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), a protein responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established functional assays used to characterize inhibitors of SLC6A19.
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor (in this case, this compound) that is required to reduce the activity of a biological target (B⁰AT1) by 50%. For a transporter like B⁰AT1, its activity can be measured directly by quantifying the uptake of a labeled substrate or indirectly by measuring changes in membrane potential associated with substrate transport. The primary methods for determining the IC50 of this compound against B⁰AT1 are the FLIPR Membrane Potential (FMP) assay and radiolabeled amino acid uptake assays.[2][3]
Data Presentation: this compound IC50 Values
The IC50 of this compound can vary depending on the specific assay conditions and cell line used. It is crucial to consider these factors when comparing data from different sources.
| Assay Type | Cell Line | Substrate | Reported IC50 (µM) | Reference |
| FLIPR Membrane Potential (FMP) Assay | MDCK cells expressing hSLC6A19 + TMEM27 | Isoleucine | ~0.3 | [3] |
| Stable Isotope-Labeled Uptake Assay | MDCK cells expressing hSLC6A19 + TMEM27 | [¹³C₅, ¹⁵N₁]-Isoleucine | Not specified | [2] |
| Radioactive Leucine Uptake Assay | CHO-BC cells | L-[¹⁴C]leucine | ~0.8 | [4] |
| FLIPR Assay | CHO-BC cells | Isoleucine | ~0.5 | [3] |
Experimental Protocols
Cell Line Maintenance
1. MDCK cells stably expressing human SLC6A19 and TMEM27 (MDCK-hSLC6A19-TMEM27):
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Subculture: Passage cells when they reach 80-90% confluence. Use trypsin-EDTA for detachment. It is advisable not to use the cells beyond 20-25 passages.[5]
2. CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC):
-
Culture Medium: Ham's F-12 GlutaMAX medium supplemented with 10% FBS, 100 µg/ml Zeocin, 0.33 µg/ml hygromycin, and 0.275 µg/ml G418.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 7 days, with media replacement every 72 hours.
Protocol 1: FLIPR Membrane Potential (FMP) Assay
This assay indirectly measures the activity of the electrogenic B⁰AT1 transporter by detecting changes in membrane potential upon substrate addition using a voltage-sensitive fluorescent dye.[6][7]
Materials:
-
MDCK-hSLC6A19-TMEM27 or CHO-BC cells
-
Poly-D-lysine-coated, black, clear-bottom 96-well or 384-well plates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.4 mM KH₂PO₄, 0.3 mM Na₂HPO₄, 5.6 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
B⁰AT1 substrate (e.g., Isoleucine)
-
FLIPR instrument (e.g., FLIPR Tetra)
Procedure:
-
Cell Plating:
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (DMSO) and a positive control (a known inhibitor or a saturating concentration of a non-labeled substrate).
-
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.[6]
-
Aspirate the culture medium from the cell plate and wash the cells twice with Assay Buffer.
-
Add an equal volume of the dye solution to each well as the remaining buffer volume and incubate for 30-60 minutes at 37°C.[6][8]
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to add the this compound dilutions (from the compound plate) to the cell plate and incubate for a pre-determined time (e.g., 20 minutes) at 37°C.[3]
-
Following the incubation with this compound, add the B⁰AT1 substrate (e.g., 2 mM Isoleucine) to initiate transport and measure the change in fluorescence.[3]
-
-
Data Analysis:
-
The fluorescence signal change is proportional to the B⁰AT1 activity.
-
Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of an inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Protocol 2: Radiolabeled Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid into the cells, providing a direct quantification of B⁰AT1 activity.[7]
Materials:
-
MDCK-hSLC6A19-TMEM27 or CHO-BC cells
-
35 mm culture dishes or appropriate multi-well plates
-
Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine)
-
Hanks' Balanced Salt Solution with glucose (HBSS+G)[7]
-
Ice-cold HBSS
-
This compound stock solution (in DMSO)
-
Scintillation fluid and scintillation counter
Procedure:
-
Cell Plating:
-
Seed cells in 35 mm dishes and grow until they reach 80-90% confluence (typically 48-72 hours).[7]
-
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells three times with pre-warmed (37°C) HBSS+G.[7]
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS+G for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Measurement:
-
To start the uptake, replace the pre-incubation solution with HBSS+G containing the same concentrations of this compound plus the radiolabeled amino acid (e.g., 150 µM L-[¹⁴C]leucine).[7]
-
Incubate for a short, defined period (e.g., 6 minutes) in a 37°C water bath.[7] This time should be within the linear range of uptake.
-
-
Uptake Termination and Lysis:
-
To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.[7]
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., using a BCA protein assay).
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate).
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percent inhibition of uptake against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Visualizations
B⁰AT1 (SLC6A19) Transport Mechanism
The following diagram illustrates the co-transport of a neutral amino acid and a sodium ion (Na+) by the B⁰AT1 transporter across the apical membrane of an epithelial cell. This compound acts as an inhibitor of this process.
Caption: B⁰AT1 co-transports Na+ and neutral amino acids.
Experimental Workflow for IC50 Determination
The generalized workflow for determining the IC50 value of this compound using a cell-based assay is depicted below.
Caption: Workflow for this compound IC50 determination.
References
- 1. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols: Utilizing Cinromide for Studying Amino Acid Uptake in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid transporters are critical for cellular function, providing the building blocks for protein synthesis and serving as key signaling molecules. The neutral amino acid transporter B⁰AT1 (SLC6A19) is a sodium-dependent transporter responsible for the uptake of a broad range of neutral amino acids. Its role in amino acid homeostasis and its potential as a therapeutic target in metabolic diseases and certain cancers have made it a subject of intense research. Cinromide has been identified as a potent and selective small-molecule inhibitor of SLC6A19, making it an invaluable tool for studying the function and physiological relevance of this transporter.[1]
These application notes provide detailed protocols for using this compound to investigate amino acid uptake in various cell lines, enabling researchers to probe the function of SLC6A19 and assess the impact of its inhibition on cellular processes.
Mechanism of Action
This compound acts as a selective inhibitor of the SLC6A19 transporter.[1] It binds to an allosteric site within the transporter's vestibule, which prevents the conformational changes necessary for amino acid translocation across the cell membrane.[2][3][4] This inhibition is competitive and effectively blocks the uptake of neutral amino acids mediated by SLC6A19.
Figure 1: Mechanism of this compound Inhibition of SLC6A19.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on SLC6A19 has been quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Fluorescence Membrane Potential (FMP) | MDCK | 0.28 | [5] |
| This compound | Stable Isotope-Labeled Amino Acid Uptake | MDCK | 0.37 | [5] |
| This compound | Fluorescence Membrane Potential (FMP) | CHO-BC | 0.5 | [6] |
| This compound | Radiolabeled Leucine Uptake | CHO-BC | 0.8 | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells stably expressing human SLC6A19 (hSLC6A19) and its accessory subunit TMEM27.[1]
-
CHO-BC (Chinese Hamster Ovary) cells stably expressing human B⁰AT1 and collectrin.[6][7]
-
143B human osteosarcoma cells (for studying selectivity against other transporters like LAT1).[6]
-
-
Culture Conditions:
-
Grow cells in appropriate media (e.g., MEM for SW480 cells) supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, and 2 mM L-glutamine.[8]
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[8]
-
For experiments, seed cells in 96-well or 24-well plates and allow them to reach near confluence.[9]
-
Fluorescence Membrane Potential (FMP) Assay
This assay measures changes in membrane potential upon amino acid transport. Inhibition of the electrogenic SLC6A19 transporter by this compound will prevent this depolarization.
Figure 2: Workflow for the Fluorescence Membrane Potential (FMP) Assay.
Materials:
-
SLC6A19-expressing cells (e.g., CHO-BC)
-
Fluorescent membrane potential dye kit
-
This compound stock solution (in DMSO)
-
Amino acid substrate (e.g., L-leucine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the fluorescent membrane potential dye according to the manufacturer's instructions and load it into the cells.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Remove the culture medium and wash the cells with the assay buffer.
-
Add the this compound dilutions and controls to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[9]
-
Prepare the amino acid substrate solution in the assay buffer.
-
Using the fluorescence plate reader, initiate the reading and inject the amino acid substrate into the wells.
-
Monitor the change in fluorescence over time.
-
Normalize the data to the controls and plot the response against the this compound concentration to determine the IC50 value.
Radiolabeled Amino Acid Uptake Assay
This is a direct and highly sensitive method to quantify the inhibition of amino acid transport.[10]
Figure 3: Workflow for the Radiolabeled Amino Acid Uptake Assay.
Materials:
-
SLC6A19-expressing cells
-
Radiolabeled amino acid (e.g., [14C]L-leucine or [3H]L-leucine)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl or 0.2 N NaOH with 0.2% SDS)[6][11]
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed cells in a 24- or 96-well plate and grow to near confluence.[9]
-
On the day of the assay, aspirate the culture medium and wash the cells twice with assay buffer.[8]
-
Add assay buffer containing the desired concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.[9]
-
Initiate the uptake by adding the assay buffer containing the radiolabeled amino acid. The final concentration of the amino acid should be carefully chosen (e.g., near the Km for the transporter if known).
-
Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.[11]
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[9]
-
Lyse the cells by adding the cell lysis buffer.
-
Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well or to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to calculate the IC50.
Stable Isotope-Labeled Amino Acid Uptake Assay with LC-MS/MS
This non-radioactive method offers high specificity and sensitivity for measuring the uptake of specific amino acids.[11]
Materials:
-
SLC6A19-expressing cells
-
Stable isotope-labeled amino acid (e.g., L-leucine-d3)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Protocol:
-
Follow steps 1-5 of the radiolabeled amino acid uptake assay protocol, using a stable isotope-labeled amino acid instead of a radiolabeled one.
-
To stop the uptake, aspirate the uptake solution and wash the cells with ice-cold buffer.
-
Add the cold extraction solvent to the cells to precipitate proteins and extract intracellular metabolites.
-
Collect the cell extracts and centrifuge to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the intracellular concentration of the stable isotope-labeled amino acid.
-
Normalize the data and calculate the IC50 value for this compound.
Selectivity Profiling
To confirm that the observed effects are specific to SLC6A19, it is important to test this compound's activity against other amino acid transporters. For example, the LAT1 transporter is another major neutral amino acid transporter.[12]
Protocol:
-
Use a cell line that predominantly expresses the transporter of interest (e.g., 143B cells for LAT1).[6]
-
Perform a radiolabeled or stable isotope-labeled amino acid uptake assay as described above, using a substrate specific to that transporter (e.g., [14C]L-leucine in a sodium-free buffer for LAT1).[6]
-
Determine the IC50 of this compound for the other transporter and compare it to the IC50 for SLC6A19. A significantly higher IC50 for the other transporters will confirm the selectivity of this compound.
Conclusion
This compound is a powerful and selective tool for the pharmacological interrogation of the SLC6A19 neutral amino acid transporter. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on amino acid uptake in various cell lines. These assays can be adapted to screen for novel SLC6A19 inhibitors, investigate the downstream metabolic consequences of SLC6A19 inhibition, and further elucidate the role of this transporter in health and disease.
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and storing Cinromide for research
Application Notes and Protocols for Cinromide
Topic: Protocol for Dissolving and Storing this compound for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as trans-3-Bromo-N-ethylcinnamamide, is a known anticonvulsant agent.[1] Recent research has identified it as a potent inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ of 0.5 μM.[1][2][3] This transporter plays a crucial role in amino acid homeostasis and has been implicated in metabolic diseases.[2][4] These application notes provide detailed protocols for the dissolution and storage of this compound for use in a research setting, ensuring solution stability and integrity for reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Source(s) |
| Solubility | ≥ 2.08 mg/mL (8.19 mM) in various solvent systems | [1] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year. | [1] |
| Working Solution | Recommended to be prepared fresh and used on the same day for in vivo experiments. | [1] |
| IC₅₀ vs. B⁰AT1 | 0.5 μM | [1][3] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocols for Preparation of this compound Working Solutions
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] The following are three established protocols to achieve a clear solution of at least 2.08 mg/mL.[1]
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents sequentially in the following volumetric ratios:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly between the addition of each solvent. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to a mixture of 400 μL PEG300, 50 μL Tween-80, and 450 μL Saline.
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare the final working solution, add the solvents in the following volumetric ratios:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
Mix until a clear solution is obtained. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to 900 μL of 20% SBE-β-CD in Saline.[1]
This protocol yields a clear solution of ≥ 2.08 mg/mL. Note that this formulation should be used with caution if the continuous dosing period exceeds half a month.[1]
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add the solvents in the following volumetric ratios:
-
10% DMSO (from stock solution)
-
90% Corn Oil
-
-
Mix thoroughly. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to 900 μL of Corn oil.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of this compound inhibiting the B⁰AT1 transporter.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cinromide in Studying Hartn'tup Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hartnup disease is an autosomal recessive disorder characterized by mutations in the SLC6A19 gene, which encodes the neutral amino acid transporter B⁰AT1.[1][2][3][4] This transporter is primarily responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[2][5] A deficiency in B⁰AT1 function leads to increased urinary excretion of neutral amino acids (aminoaciduria) and reduced absorption from the diet.[2][5][6] While many individuals with Hartnup disease remain asymptomatic, some may develop clinical features such as a photosensitive rash (pellagra-like), cerebellar ataxia, and other neurological symptoms, particularly in the context of poor nutrition.[1][3][7]
Cinromide has been identified as a potent and selective inhibitor of the SLC6A19 transporter.[1][6][8][9] This makes it a valuable pharmacological tool for studying Hartnup disease in various experimental models. By acutely inhibiting SLC6A19, this compound can be used to mimic the biochemical phenotype of Hartnup disease, allowing for detailed investigation into the downstream metabolic consequences of impaired neutral amino acid transport.
Key applications of this compound in this context include:
-
Modeling Hartnup Disease Phenotypes: In cellular and animal models, this compound can be used to induce a transient Hartnup-like state, facilitating the study of the immediate effects of transporter inhibition on amino acid homeostasis.
-
High-Throughput Screening: As a known inhibitor, this compound serves as a crucial positive control in high-throughput screening campaigns aimed at identifying novel modulators of SLC6A19 activity.[1][6][8]
-
Structure-Activity Relationship (SAR) Studies: this compound and its analogs are utilized to understand the structural requirements for SLC6A19 inhibition, aiding in the design of more potent or specific compounds.[1][8]
-
Investigating Downstream Pathways: By blocking neutral amino acid transport, this compound enables researchers to explore the subsequent effects on various signaling pathways, such as mTOR and the integrated stress response, which are sensitive to amino acid availability.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on the SLC6A19 transporter as determined in various in vitro assays.
Table 1: Inhibitory Potency (IC₅₀) of this compound against SLC6A19
| Assay Type | Cell Line | Substrate | This compound IC₅₀ (µM) | Reference |
| FLIPR Membrane Potential | MDCK cells expressing hSLC6A19 + TMEM27 | L-Isoleucine | Not specified, but used as a reference | [1][8] |
| Stable Isotope Uptake | MDCK cells expressing hSLC6A19 + TMEM27 | ¹³C₆, ¹⁵N-L-Isoleucine | Not specified, but used as a reference | [1][8] |
| FLIPR Membrane Potential | CHO-BC cells (expressing hB⁰AT1 + collectrin) | Leucine/Isoleucine | 0.5 ± 0.08 | [6] |
| Radioactive Flux Assay | CHO-BC cells | L-[¹⁴C]leucine | Not determined | [6] |
| Optimized Radioactive Flux Assay | CHO-BC cells | L-[¹⁴C]leucine | 0.8 ± 0.1 | [9][10] |
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | FMP Assay IC₅₀ (µM) | Uptake Assay IC₅₀ (µM) | Reference |
| This compound | 0.5 ± 0.08 | Not specified | [6] |
| Analog 2 | 1.2 | 1.5 | [8] |
| Analog 3 | 2.5 | 3.0 | [8] |
| Analog 4 | >30 | >30 | [8] |
| Analog 5 | 5.0 | 6.0 | [8] |
Signaling Pathways and Experimental Workflows
SLC6A19 Functional Regulation
The cell surface expression and function of the SLC6A19 (B⁰AT1) transporter are critically dependent on its association with accessory proteins in a tissue-specific manner. In the kidney, SLC6A19 partners with collectrin (TMEM27), while in the intestine, it associates with Angiotensin-Converting Enzyme 2 (ACE2).[11][12][13][14][15] This interaction is essential for the proper trafficking of SLC6A19 to the apical membrane of epithelial cells.[14] Mutations in SLC6A19 that disrupt these interactions can lead to Hartnup disease.[12][13][15]
Experimental Workflow for this compound Characterization
The characterization of this compound as an SLC6A19 inhibitor typically follows a multi-assay approach, starting with high-throughput screening and followed by more detailed functional and selectivity assays.
Experimental Protocols
Protocol 1: FLIPR Membrane Potential (FMP) Assay
This protocol is adapted from methodologies used for high-throughput screening of SLC6A19 inhibitors.[1][8][16]
Objective: To measure the inhibitory effect of this compound on SLC6A19-mediated membrane depolarization.
Materials and Reagents:
-
MDCK or CHO cells stably expressing human SLC6A19 and its accessory subunit (TMEM27 or ACE2).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Black-wall, clear-bottom 96- or 384-well plates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
L-Isoleucine (or another SLC6A19 substrate).
-
This compound stock solution (in DMSO).
-
FLIPR Tetra or similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating:
-
Seed the stable cell line into 96- or 384-well plates at a density that will form a confluent monolayer overnight (e.g., 60,000 cells/well for a 96-well plate).[16]
-
Incubate plates at 37°C, 5% CO₂.
-
-
Dye Loading:
-
The next day, prepare the FLIPR Membrane Potential Assay dye loading buffer according to the manufacturer's instructions, using the Assay Buffer.[17][18][19]
-
Remove the cell culture medium from the plates.
-
Add an equal volume of dye loading buffer to each well (e.g., 100 µL for a 96-well plate).[16]
-
Incubate the plates for 30-60 minutes at room temperature, protected from light.[16]
-
-
Compound Addition:
-
Prepare a dilution series of this compound in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.1%.
-
Place the cell plate into the FLIPR instrument.
-
Add the this compound dilutions to the appropriate wells and incubate for a set period (e.g., 15 minutes) prior to substrate addition.[8]
-
-
Substrate Addition and Measurement:
-
Prepare the L-Isoleucine solution in Assay Buffer at a concentration that elicits a robust response (e.g., 3 mM).[8]
-
The FLIPR instrument will add the L-Isoleucine solution to all wells simultaneously while recording the fluorescence signal in real-time.
-
Monitor the change in fluorescence, which corresponds to membrane depolarization.
-
Data Analysis:
-
The change in fluorescence upon substrate addition is indicative of transporter activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Stable Isotope-Labeled Amino Acid Uptake Assay
This protocol provides a direct measure of transporter function and is adapted from published methods.[8][20][21][22]
Objective: To quantify the inhibition of SLC6A19-mediated amino acid transport by this compound using LC/MS.
Materials and Reagents:
-
MDCK or CHO cells stably expressing human SLC6A19 and its accessory subunit.
-
Cell culture medium.
-
12- or 24-well cell culture plates.
-
Assay Buffer (e.g., HBSS, pH 7.4).
-
Stable isotope-labeled substrate (e.g., ¹³C₆, ¹⁵N-L-Isoleucine).
-
Internal standard for LC/MS (e.g., D-Leucine-D₁₀).[21]
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., water or a mild detergent-based buffer).
-
Acetonitrile with 0.1% formic acid.
-
LC/MS system.
Procedure:
-
Cell Plating:
-
Seed the stable cell line into multi-well plates and grow to 80-90% confluency.
-
-
Inhibition:
-
Wash the cells three times with pre-warmed Assay Buffer.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for control) in Assay Buffer for a defined period (e.g., 1 hour at room temperature).[21]
-
-
Uptake:
-
Initiate the uptake by adding the stable isotope-labeled substrate (e.g., 1 mM ¹³C₆, ¹⁵N-L-Isoleucine) to each well.[21]
-
Incubate for a short period to ensure initial uptake rates are measured (e.g., 20 minutes at room temperature).[21]
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold Assay Buffer.
-
-
Cell Lysis and Sample Preparation:
-
LC/MS Analysis:
-
Analyze the samples to quantify the amount of intracellular stable isotope-labeled substrate, normalized to the internal standard.
-
Data Analysis:
-
Generate a standard curve for the stable isotope-labeled substrate.
-
Calculate the amount of substrate uptake in each sample.
-
Determine the percentage of inhibition for each this compound concentration compared to the DMSO control.
-
Calculate the IC₅₀ value as described in Protocol 1.
Protocol 3: Ex Vivo Intestinal Uptake Assay
This protocol is based on a method using inverted mouse small intestine sections to study transport in a more physiologically relevant context.[6]
Objective: To assess the effect of this compound on neutral amino acid uptake in intact intestinal tissue.
Materials and Reagents:
-
C57/BL6J mice (or an Slc6a19 knockout mouse model as a negative control).
-
Ice-cold 0.9% NaCl solution.
-
Assay Buffer (e.g., HBSS, pH 7.5).
-
Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine).
-
This compound.
-
Scintillation fluid and counter.
Procedure:
-
Tissue Preparation:
-
Uptake Assay:
-
Mount the intestinal segments on a suitable holder (e.g., enzyme spatulas).
-
Pre-incubate the segments in Assay Buffer with or without this compound for a specified time.
-
Transfer the segments to Assay Buffer containing the radiolabeled substrate and this compound (or vehicle control).
-
Incubate for a short period (e.g., 6 minutes) at 37°C.[6]
-
Stop the reaction by transferring the segments to ice-cold Assay Buffer and washing thoroughly.
-
-
Quantification:
-
Solubilize the tissue segments.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the uptake to the weight or protein content of the tissue segment.
-
Data Analysis:
-
Compare the uptake of the radiolabeled amino acid in the presence and absence of this compound.
-
To distinguish B⁰AT1-mediated transport, perform parallel experiments in Na⁺-free buffer, as SLC6A19 is Na⁺-dependent. The difference between uptake in the presence and absence of Na⁺ represents the Na⁺-dependent component, which is the target of this compound.[6]
References
- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hartnup disease-causing SLC6A19 mutations lead to B0AT1 aberrant trafficking and ACE2 mis-localisation implicating the endoplasmic reticulum protein quality control [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Tissue-Specific Amino Acid Transporter Partners ACE2 and Collectrin Differentially Interact With Hartnup Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 22. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Stable Isotope Uptake Assay for Characterizing Cinromide Inhibition of the Neutral Amino Acid Transporter B⁰AT1 (SLC6A19)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neutral amino acid transporter B⁰AT1, encoded by the SLC6A19 gene, is a key protein responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[1][2][3] Its role in amino acid homeostasis makes it a potential therapeutic target for metabolic diseases such as type 2 diabetes and phenylketonuria.[1][4][5] Cinromide has been identified as a potent inhibitor of SLC6A19.[5][6][7][8] This document provides a detailed protocol for a stable isotope uptake assay to characterize the inhibitory activity of this compound and other potential modulators of SLC6A19.
Stable isotope-labeled substrates, in conjunction with liquid chromatography-mass spectrometry (LC-MS), offer a robust and non-radioactive method for studying transporter function.[9][10] This assay measures the uptake of a stable isotope-labeled amino acid into cells expressing SLC6A19 and quantifies the reduction of this uptake in the presence of an inhibitor like this compound.
Principle of the Assay
This assay utilizes a cell line overexpressing human SLC6A19 and its necessary accessory protein (e.g., TMEM27 or ACE2) to ensure proper cell surface localization.[7][11] The cells are incubated with a stable isotope-labeled neutral amino acid (e.g., ¹³C₆,¹⁵N-L-isoleucine). The transporter facilitates the entry of this labeled amino acid into the cell. In the presence of an inhibitor like this compound, the transport is blocked, leading to a lower intracellular concentration of the labeled amino acid. The intracellular labeled amino acid is then extracted and quantified using LC-MS/MS. The potency of the inhibitor (e.g., IC₅₀ value) is determined by measuring the uptake at various inhibitor concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the stable isotope uptake assay.
References
- 1. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinromide Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinromide in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the neutral amino acid transporter B⁰AT1 (also known as SLC6A19).[1][2][3] It functions by allosterically binding to the transporter, which prevents the conformational changes necessary for the transport of neutral amino acids across the cell membrane.[1][4][5][6][7] This inhibition leads to a reduction in the intracellular concentration of neutral amino acids.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended. The reported IC₅₀ values for this compound are typically in the sub-micromolar range. For instance, IC₅₀ values of 0.28 µM in a FLIPR membrane potential assay and 0.37 µM in an uptake assay have been observed.[8] Another study reported an IC₅₀ of approximately 0.5 µM.[1][3][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for a 10 mM stock solution, dissolve 2.54 mg of this compound (MW: 254.12 g/mol ) in 1 mL of DMSO. It may require ultrasonic treatment to fully dissolve.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: What are the expected downstream cellular effects of B⁰AT1 inhibition by this compound?
Inhibition of B⁰AT1 by this compound is expected to mimic the effects of neutral amino acid restriction. This can lead to several downstream cellular responses, including:
-
Reduced mTORC1 signaling: The mTORC1 pathway is a key regulator of cell growth and proliferation and is activated by amino acids. Reduced intracellular amino acid levels due to B⁰AT1 inhibition can lead to decreased mTORC1 activity.[8][10]
-
Increased FGF21 levels: Fibroblast growth factor 21 (FGF21) is a metabolic regulator that can be induced by amino acid starvation.[8][9][10]
-
Improved glucose homeostasis: Studies in animal models have shown that genetic knockout of SLC6A19 can lead to improved glucose tolerance.[8][10]
-
Induction of autophagy: Amino acid deprivation is a potent inducer of autophagy, a cellular process for degrading and recycling cellular components.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Compound Instability | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. Information on this compound's stability in specific culture media is limited, so fresh preparation is the best practice. |
| Low B⁰AT1 Expression in Cell Line | Verify the expression of SLC6A19 (B⁰AT1) in your cell line of interest using techniques like qPCR, Western blot, or by consulting literature or cell line databases. If expression is low or absent, consider using a cell line known to express B⁰AT1 or a system with ectopic expression. |
| High Endogenous Transporter Activity | Other amino acid transporters may compensate for the inhibition of B⁰AT1.[4][11] This can be investigated by co-treatment with inhibitors of other major neutral amino acid transporters to isolate the effect of B⁰AT1 inhibition. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. Optimize assay parameters such as incubation time, cell density, and detection method. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use precise pipetting techniques to maintain consistent cell numbers across wells and plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Inconsistent this compound Dosing | Prepare a master mix of the final this compound concentration in the culture medium to add to the cells, rather than adding small volumes of a concentrated stock directly to each well. |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments, as cellular characteristics can change with excessive passaging. |
Problem 3: Observed cytotoxicity at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is below the toxic level for your cells (typically <0.5%). |
| Off-target Effects | While specific off-target effects of this compound are not extensively documented, high concentrations of any small molecule inhibitor can lead to non-specific effects.[12][13] If cytotoxicity is observed at concentrations required for B⁰AT1 inhibition, consider exploring structurally different B⁰AT1 inhibitors or using genetic approaches (e.g., siRNA) to validate the on-target effect. |
| Cellular Dependence on Neutral Amino Acid Transport | Some cell lines may be particularly sensitive to the inhibition of neutral amino acid uptake. Assess the metabolic state of your cells and consider if the observed effect is a direct consequence of the intended mechanism of action. |
Quantitative Data Summary
Table 1: Reported IC₅₀ Values for this compound
| Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference |
| FLIPR Membrane Potential Assay | MDCK cells expressing hSLC6A19 | L-isoleucine | 0.28 | [8] |
| Stable Isotope Uptake Assay | MDCK cells expressing hSLC6A19 | ¹³C,¹⁵N-isoleucine | 0.37 | [8] |
| FLIPR Assay | CHO-BC cells | Isoleucine | ~0.5 | [3][9] |
| Radioactive Uptake Assay | CHO-BC cells | L-[U-¹⁴C]leucine | 0.8 ± 0.1 | [4][11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical starting range would be from 100 µM down to 0.05 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the concentration that causes a significant reduction in viability.
Protocol 2: Measuring the Inhibition of Neutral Amino Acid Uptake
This protocol is adapted from radioactive uptake assays described in the literature.[2][9]
-
Cell Seeding: Seed cells expressing B⁰AT1 (e.g., CHO-BC cells) in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation with Inhibitor:
-
Wash the cells twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells with transport buffer containing various concentrations of this compound or a vehicle control for 10-30 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare an uptake solution containing a radiolabeled neutral amino acid (e.g., ¹⁴C-Leucine) at a concentration close to its Km for B⁰AT1, along with the corresponding concentrations of this compound or vehicle.
-
Remove the pre-incubation solution and add the uptake solution to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Washing and Lysis:
-
Rapidly wash the cells three times with ice-cold transport buffer to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the uptake data.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 10. Development of Biomarkers for Inhibition of SLC6A19 - A Potential Target to treat Metabolic Disorders [openresearch-repository.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Cinromide insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Cinromide insolubility in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Poor solubility of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. The following steps provide a systematic approach to troubleshoot and overcome this issue.
1. Initial Solvent Selection and Preparation:
-
Problem: Direct dissolution in aqueous buffers is failing.
-
Solution: Start by dissolving this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common and effective technique for poorly soluble compounds.[1][2]
-
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
-
-
Experimental Protocol:
-
Weigh the required amount of this compound powder.
-
Add a minimal volume of the chosen organic solvent (e.g., DMSO) to completely dissolve the this compound. Vortex or sonicate briefly if necessary.
-
Once fully dissolved, add the aqueous buffer dropwise to the this compound solution while vortexing to prevent precipitation.
-
Important: The final concentration of the organic solvent in your aqueous solution should be kept low (typically <1%) to avoid affecting your experimental system.
-
2. Adjusting the pH of the Aqueous Solution:
-
Problem: this compound remains insoluble even after using a co-solvent.
-
Solution: The solubility of some compounds can be influenced by the pH of the solution.[2][3] While the effect of pH on this compound's solubility is not extensively documented, it is a variable worth exploring.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in an organic solvent as described above.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Add the this compound stock solution to each buffer to the desired final concentration.
-
Visually inspect for precipitation and, if possible, quantify the amount of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
3. Employing Surfactants or Solubilizing Agents:
-
Problem: this compound precipitates out of solution over time.
-
Solution: Surfactants can help to increase the solubility and stability of hydrophobic compounds in aqueous solutions by forming micelles.[3][4]
-
Commonly Used Surfactants:
-
Tween® 20
-
Tween® 80
-
Pluronic® F-68
-
-
-
Experimental Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).
-
Prepare a concentrated stock of this compound in an appropriate organic solvent.
-
Slowly add the this compound stock solution to the surfactant-containing buffer while stirring.
-
4. Physical Methods to Enhance Dissolution:
-
Problem: Dissolution is slow or incomplete.
-
Solution: Physical methods can provide the energy needed to overcome the lattice energy of the solid and improve dissolution kinetics.
-
Sonication: Applying ultrasonic energy can help to break down particles and increase the surface area for dissolution.[1]
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures. Always check for temperature stability information if available.[5]
-
-
Experimental Protocol (Sonication):
-
Prepare the this compound suspension in the desired solvent system.
-
Place the vial in a sonicator bath.
-
Sonicate for short intervals (e.g., 1-5 minutes) and visually inspect for dissolution. Avoid prolonged sonication to prevent heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol before dilution into an aqueous buffer.[3][4]
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: To minimize potential off-target effects in biological assays, the final concentration of DMSO should ideally be kept below 1%, and even lower (e.g., <0.1%) if possible.
Q3: My this compound precipitates after being added to my cell culture media. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are a few things to try:
-
Ensure your stock solution of this compound in organic solvent is at a high enough concentration so that the final dilution into your media results in a very low percentage of the organic solvent.
-
Try pre-warming your cell culture media before adding the this compound stock solution.
-
Consider using a formulation that includes a biocompatible surfactant or solubilizing agent.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle heating can increase solubility, but it's important to be aware of the potential for thermal degradation.[5] If you choose to heat the solution, do so cautiously and for a minimal amount of time. It is advisable to first search for any available data on the thermal stability of this compound.
Q5: Are there any other techniques to improve the solubility of compounds like this compound?
A5: Yes, for drug development purposes, more advanced techniques are often employed to enhance the solubility and bioavailability of poorly soluble drugs. These include:
-
Micronization: Reducing the particle size to increase the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[2][6]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes.[5]
-
Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium.[7]
Data Presentation
| Solvent | Solubility | Notes |
| Water | Poor | |
| Aqueous Buffers (e.g., PBS) | Poor | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a primary solvent for stock solutions. |
| Ethanol | Soluble | A viable alternative to DMSO. |
| Dimethylformamide (DMF) | Soluble | Another option for creating stock solutions. |
Visualizations
Experimental Workflow for Solubilizing this compound
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. japer.in [japer.in]
- 6. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cinromide Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing and refining Cinromide dosage for in vivo animal studies. Given the limited publicly available in vivo data for this compound, this guide incorporates general principles of preclinical drug development and data from analogous SLC6A19 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the neutral amino acid transporter B⁰AT1 (also known as SLC6A19).[1][2] By binding to an allosteric site, it prevents the conformational changes required for the transporter to move from an outward-open to an occluded state, thereby blocking the transport of neutral amino acids.
Q2: What is the in vitro potency of this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound against human SLC6A19 has been reported to be in the range of 0.28 µM to 0.5 µM in various in vitro assays.
Q3: Is there any publicly available in vivo dosage information for this compound?
Q4: How can I estimate a starting dose for this compound in an animal study?
A4: In the absence of direct data, a starting dose can be estimated by considering data from other SLC6A19 inhibitors. For example, a tool compound, JN-170, has been used in mice at oral doses ranging from 50 to 250 mg/kg to assess in vivo efficacy. Another B⁰AT1 inhibitor, Benztropine, was administered to mice at a maximal dosage of 250 mg/kg in their diet. These examples can serve as a starting point for dose-range finding studies. It is crucial to begin with a low dose and escalate cautiously.
Q5: What are the potential therapeutic applications of inhibiting SLC6A19?
A5: Inhibition of SLC6A19 is being explored for metabolic disorders such as type 2 diabetes and phenylketonuria (PKU).[1][4][5][6][7] By blocking the reabsorption of neutral amino acids in the kidneys and their absorption in the intestine, SLC6A19 inhibitors can modulate amino acid homeostasis. For instance, in PKU, inhibiting SLC6A19 can increase the urinary excretion of excess phenylalanine, thereby lowering its plasma levels.[1][6][7]
Troubleshooting Guide
Issue 1: Difficulty in Formulating this compound for Oral Administration
Symptoms:
-
Poor solubility of this compound in common aqueous vehicles.
-
Inconsistent results in efficacy studies, possibly due to variable absorption.
-
Precipitation of the compound in the dosing formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is a small molecule that may have limited water solubility, a common challenge for many drug candidates.[8][9][10][11][12] |
| pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. The ideal pH range for oral administration in animals is typically between 4 and 8 to minimize irritation.[9] | |
| Co-solvents: Employing a co-solvent system can increase solubility. Common co-solvents for animal studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The concentration of organic co-solvents should be minimized to avoid toxicity. | |
| Surfactants: The use of surfactants like Tween® 80 or Cremophor® EL can help to create micellar solutions or stable suspensions, improving the wettability and dissolution of the compound. | |
| Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[12] | |
| Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[11] | |
| Formulation Instability | The chosen formulation may not be stable over time, leading to precipitation or degradation of this compound. |
| Stability Testing: Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, refrigerated) for the duration of the study. Visually inspect for precipitation and analytically assess the concentration of this compound at various time points. | |
| Use of Suspending Agents: If a suspension is necessary, use appropriate suspending agents like carboxymethylcellulose (CMC) or methylcellulose to ensure uniform dosing. |
Issue 2: Determining the Maximum Tolerated Dose (MTD)
Symptoms:
-
Uncertainty about the highest dose to administer without causing significant toxicity.
-
Unexpected animal morbidity or mortality during efficacy studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Preliminary Toxicity Data | Efficacy studies are initiated without a clear understanding of the compound's toxicity profile. |
| Conduct a Dose-Range Finding (DRF) Study: A DRF study is a short-term, non-GLP study designed to identify the MTD.[13][14][15][16] It typically involves a small number of animals per group and a wide range of doses. | |
| Dose Escalation Design: Start with a low dose and escalate in subsequent groups (e.g., using a modified Fibonacci sequence or simple multiples like 2x or 3x) until signs of toxicity are observed.[13] | |
| Endpoints for MTD: The MTD is the highest dose that does not cause mortality, severe clinical signs, or a substantial (e.g., >10-20%) reduction in body weight.[17][18][19] | |
| Inappropriate Study Design | The MTD study is not designed to capture the relevant toxicities. |
| Clinical Observations: Implement a thorough clinical observation schedule to monitor for signs of toxicity, such as changes in activity, posture, breathing, and autonomic signs.[20][21] | |
| Body Weight Monitoring: Record body weights before dosing and at regular intervals throughout the study. | |
| Endpoint Analysis: At the end of the study, consider collecting blood for clinical pathology (hematology and clinical chemistry) and performing a gross necropsy to identify any target organs of toxicity.[17][21][22] |
Issue 3: Lack of Efficacy at a Presumed Therapeutic Dose
Symptoms:
-
No significant biological effect is observed even at doses that are well-tolerated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | The administered dose does not result in adequate plasma concentrations of this compound to engage the target. |
| Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to Cmax), and AUC (area under the curve). This will help to establish the dose-exposure relationship. | |
| Relate Exposure to In Vitro Potency: Compare the achieved plasma concentrations to the in vitro IC₅₀ of this compound. A general rule of thumb is to aim for a Cmax or steady-state concentration that is several-fold higher than the IC₅₀. | |
| Suboptimal Dosing Regimen | The dosing frequency may not be appropriate to maintain therapeutic concentrations over time. |
| Half-life Determination: The plasma half-life (t₁/₂) from the PK study will inform the required dosing frequency. If the half-life is short, more frequent dosing or a continuous delivery method (e.g., osmotic minipumps) may be necessary. | |
| Pharmacodynamic (PD) Assessment | The chosen efficacy endpoint may not be sensitive enough or timed correctly to detect a biological response. |
| Biomarker Analysis: Measure a proximal biomarker of SLC6A19 inhibition. For example, quantifying the levels of neutral amino acids (like phenylalanine) in the urine can provide direct evidence of target engagement.[1] | |
| Time-course Studies: Evaluate the pharmacodynamic effect at multiple time points after dosing to capture the onset and duration of action. |
Experimental Protocols
Protocol 1: General Dose-Range Finding (DRF) Study for Oral Administration in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6), typically 8-10 weeks old. Use both males and females.
-
Group Size: Use a small group size, for example, n=3 per sex per group.
-
Dose Selection: Based on data from analogous compounds (e.g., 50-250 mg/kg for JN-170), select a starting dose and a dose escalation scheme. A suggested starting range could be 10, 30, 100, and 300 mg/kg.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween® 80 in water). Ensure the formulation is a homogenous suspension or solution.
-
Administration: Administer a single oral gavage dose. The volume should be appropriate for the animal size (e.g., 10 mL/kg for mice).
-
Observations:
-
Endpoint: Determine the MTD as the highest dose that does not cause mortality or severe adverse effects. This information will guide the dose selection for subsequent efficacy and toxicology studies.
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
-
Animal Model and Group Size: Use the same mouse strain as in the efficacy studies. A typical design might involve 3-4 animals per time point.
-
Dose Selection: Choose one or two dose levels based on the DRF study, ideally a low and a high dose within the well-tolerated range.
-
Administration: Administer a single oral dose of the formulated this compound.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Use a sparse sampling design if necessary to minimize stress on the animals.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t₁/₂).
Visualizations
Caption: Mechanism of this compound action on the B⁰AT1 transporter.
Caption: Workflow for establishing this compound dosage in vivo.
References
- 1. jnanatx.com [jnanatx.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 5. jnanatx.com [jnanatx.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 14. criver.com [criver.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. altasciences.com [altasciences.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Toxicology | MuriGenics [murigenics.com]
- 22. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 23. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Cinromide Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Cinromide degradation during experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the B0AT1 (SLC6A19) neutral amino acid transporter.[1][2] Its primary mechanism of action involves allosterically binding to the transporter, which prevents the conformational changes necessary for amino acid transport.[1][2][3][4][5] This inhibition effectively blocks the absorption of neutral amino acids in tissues where B0AT1 is expressed, such as the intestine and kidneys.[1][2]
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound (a cinnamamide derivative), the primary degradation pathway is likely the hydrolysis of the amide bond.[6][7][8][9] The rate of this hydrolysis is significantly influenced by:
-
pH: Extreme acidic or basic conditions can catalyze amide hydrolysis.[8][9][10]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][7]
-
Light: As a derivative of cinnamic acid, this compound may be susceptible to photodegradation upon exposure to UV light.
Q3: How should I prepare and store this compound stock solutions?
To ensure the stability of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Light Protection: Store stock solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: What are the best practices for handling this compound during an experiment?
-
Equilibration: Before use, allow the frozen stock solution to equilibrate to room temperature.
-
pH Control: Ensure the pH of your experimental buffer is within a stable range for amides, ideally between pH 3 and 6.[6][7]
-
Temperature Management: Perform experiments at the lowest feasible temperature to minimize thermal degradation. If elevated temperatures are necessary, limit the exposure time.
-
Minimize Light Exposure: Protect your experimental setup from direct light, especially if the experiment is lengthy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity. | This compound degradation in stock solution or experimental buffer. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Validate the stability of this compound in your experimental buffer under the specific conditions (pH, temperature, duration) of your assay. 3. Use a stability-indicating analytical method (see below) to quantify the active this compound concentration. |
| High variability between replicate experiments. | Inconsistent handling or storage of this compound. Degradation during the experiment. | 1. Strictly adhere to the recommended handling and storage protocols. 2. Ensure consistent timing and temperature across all experimental replicates. 3. Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products. 2. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. 3. Utilize a stability-indicating analytical method that can resolve this compound from its degradation products. |
Experimental Protocols
Stability-Indicating LC-MS/MS Method for this compound Quantification
This proposed method is based on best practices for the analysis of small molecules in biological matrices and should be validated in your laboratory.[11][12][13][14][15][16]
1. Sample Preparation:
-
Matrix: Plasma, serum, or cell lysate.
-
Procedure:
-
To 50 µL of the sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
3. Method Validation:
The method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[12][17][18][19]
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating method.[20][21][22][23][24]
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate this compound solution (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound powder to 105°C for 24 hours. |
| Photodegradation | Expose this compound solution to UV light (e.g., 254 nm) for 24 hours. |
After exposure to each stress condition, samples should be neutralized (if necessary) and analyzed by the developed LC-MS/MS method to identify and quantify any degradation products.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: this compound's mechanism of action via B0AT1 inhibition.
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan - Ask this paper | Bohrium [bohrium.com]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. liquid-chromatography-coupled-with-tandem-mass-spectrometry-for-the-bioanalysis-of-proteins-in-drug-development-practical-considerations-in-assay-development-and-validation - Ask this paper | Bohrium [bohrium.com]
- 16. scispace.com [scispace.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. lubrizolcdmo.com [lubrizolcdmo.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. biomedres.us [biomedres.us]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Replicating Cinromide Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the replication of Cinromide studies, particularly in its role as a B⁰AT1 (SLC6A19) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I observing a lower-than-expected potency (higher IC50) for this compound in my cell-based assays?
A1: This is a common issue and can be attributed to several factors related to the experimental setup:
-
Presence of Endogenous Amino Acid Transporters: The cell line you are using likely expresses other neutral amino acid transporters (e.g., LAT1, ASCT2) that can mask the specific inhibitory effect of this compound on B⁰AT1.[1][2] These transporters contribute to the overall amino acid uptake, leading to an incomplete block of transport even at high concentrations of this compound.[1][3]
-
Assay Method: Different assay formats, such as the FLIPR membrane potential (FMP) assay and radioactive leucine uptake assays, can yield different IC50 values.[4] Pre-incubation times with the compound can also influence the apparent potency.[4]
-
Cell Seeding Density and Health: Suboptimal cell density or poor cell health can significantly impact assay results and reproducibility.[5]
Solution: To isolate the activity of B⁰AT1, it is recommended to use an optimized assay protocol that includes inhibitors for other prominent neutral amino acid transporters. For example, the use of JPH203 to block LAT1 and γ-glutamyl-p-nitroanilide (GPNA) to inhibit ASCT2 has been shown to provide a more accurate determination of this compound's IC50 value for B⁰AT1.[2][3]
Q2: My radioactive amino acid uptake assay shows high background or inconsistent results. What are the possible causes?
A2: High background and variability in radioactive uptake assays can stem from several sources:
-
Non-Specific Binding: The radiolabeled amino acid may bind non-specifically to the cells or the plate.
-
Inefficient Washing: Incomplete removal of the radioactive solution during the wash steps is a frequent cause of high background.
-
Cell Monolayer Disruption: Harsh washing can lead to cell detachment and inconsistent cell numbers across wells.
-
Sub-optimal Incubation Time: The uptake incubation time may not be in the linear range for your specific cell line and conditions.
Solution: Optimize your washing procedure by using ice-cold buffer and ensuring gentle but thorough aspiration. Perform time-course experiments to determine the optimal uptake duration. Including control wells with a known potent inhibitor at a high concentration can help establish the specific uptake window.
Q3: I am having difficulty replicating the reported structure-activity relationship (SAR) for this compound analogs. What should I consider?
A3: Discrepancies in SAR studies can arise from subtle differences in experimental conditions:
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect small differences in potency between analogs.
-
Compound Purity and Stability: Ensure the purity and stability of your synthesized or purchased analogs. Degradation can lead to inaccurate results.
-
Cell Line Differences: Different cell lines may have varying expression levels of B⁰AT1 and other transporters, which can affect the apparent activity of the analogs.
Solution: It is crucial to use a highly optimized and validated assay system, as described in Q1. Confirm the identity and purity of your compounds using analytical methods like NMR and LC-MS. Whenever possible, use the same cell line and assay conditions as the original study you are trying to replicate.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound from various studies and assay types. This allows for a clear comparison of the compound's potency under different experimental conditions.
| Compound | Assay Type | Cell Line | Reported IC50 (µM) | Reference |
| This compound | FLIPR Membrane Potential | MDCK-hSLC6A19 | ~0.3 | [6] |
| This compound | Stable Isotope Uptake | MDCK-hSLC6A19 | ~0.8 | [6] |
| This compound | FLIPR Assay | CHO-BC | 0.5 | [4] |
| This compound | Optimized Radioactive Uptake | CHO-BC | 0.8 ± 0.1 | [2][3] |
| This compound Analog (E4) | FLIPR Assay | CHO-BC | 1.9-13.7 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the study of this compound.
1. Optimized Radioactive L-Leucine Uptake Assay
This protocol is designed to specifically measure the B⁰AT1-mediated transport by inhibiting other major neutral amino acid transporters.[2][3]
-
Cell Culture: Seed CHO cells stably expressing human B⁰AT1 and its ancillary subunit collectrin (CHO-BC cells) in 35 mm dishes and grow to 80-90% confluency.[4]
-
Preparation:
-
Remove culture medium and wash the cells three times with Hanks' Balanced Salt Solution supplemented with glutamine (HBSS+G).[4]
-
Prepare an inhibitor cocktail in HBSS+G containing 3 µM JPH203 (LAT1 inhibitor) and 3 mM GPNA (ASCT2 inhibitor).[2][3]
-
Prepare serial dilutions of this compound in the inhibitor cocktail.
-
-
Uptake Assay:
-
Pre-incubate the cells with the inhibitor cocktail (with or without this compound) for a designated period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding HBSS+G containing the inhibitor cocktail, 150 µM L-[U-¹⁴C]leucine, and the corresponding concentration of this compound.[4]
-
Incubate for 6 minutes at 37°C in a water bath.[4]
-
-
Termination and Lysis:
-
Terminate the transport by rapidly washing the cells three times with ice-cold HBSS+G.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Measurement:
-
Transfer the cell lysate to a scintillation vial.
-
Determine the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
-
2. FLIPR Membrane Potential (FMP) Assay
This is a high-throughput assay that indirectly measures the activity of electrogenic transporters like B⁰AT1.[6]
-
Cell Culture: Seed MDCK cells stably expressing hSLC6A19 and TMEM27 in 96-well plates and grow to confluence.[6]
-
Dye Loading:
-
Wash the cells with a suitable assay buffer.
-
Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate for a specified period (e.g., 30 minutes).[4]
-
-
Measurement:
-
Use a Fluorescence Imaging Plate Reader (FLIPR) to measure the baseline fluorescence.
-
Add a substrate solution (e.g., a mixture of neutral amino acids) to initiate transport.
-
Monitor the change in fluorescence over time. The transport of Na+ coupled with the amino acid will cause a change in membrane potential, which is detected by the dye.
-
-
Data Analysis:
-
Calculate the difference between the peak fluorescence and the baseline fluorescence.
-
Plot the response against the compound concentration to determine the IC50.
-
Visualizations
This compound's Mechanism of Action
Caption: Allosteric inhibition of the B⁰AT1 transporter by this compound.
Optimized Experimental Workflow for this compound Studies
Caption: Workflow for an optimized radioactive uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinromide Handling and Disposal
This guide provides best practices for the safe handling and disposal of Cinromide, tailored for research scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, full personal protective equipment should be used. This includes a lab coat, chemically resistant gloves, and chemical splash goggles. An eye wash station and safety shower should be readily accessible.[2]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, well-ventilated place.[2]
Q4: How should I dispose of this compound waste?
Q5: Is this compound considered a hazardous substance for shipping?
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Eye Contact | Splashing during handling. | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1] |
| Accidental Skin Contact | Spillage or improper glove use. | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation of Dust or Aerosol | Improper ventilation or handling outside of a fume hood. | Immediately move to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Accidental Ingestion | Pipetting by mouth or hand-to-mouth contact. | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Small Spill of this compound Solution | Mishandling of vials or reaction vessels. | Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate the surface by scrubbing with alcohol. Dispose of the contaminated material according to regulations.[1] |
| Large Spill of this compound | Dropping or breaking a container. | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full personal protective equipment. Try to prevent further leakage or spillage and keep the product away from drains or water courses. Contain and clean up the spill as described for small spills.[1] |
Experimental Protocols
Protocol for a Small this compound Spill Cleanup
-
Assess the Situation: Ensure the spill is small and manageable.
-
Wear Appropriate PPE: Don full PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Contain the Spill: Use an absorbent material like diatomite or a universal binder to cover and absorb the liquid.
-
Clean the Area: Once absorbed, carefully collect the material into a designated waste container.
-
Decontaminate: Scrub the spill surface and any affected equipment with alcohol.
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Identifying and mitigating Cinromide's potential cytotoxicity
Welcome to the Technical Support Center for Cinromide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity associated with the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a potent and selective allosteric inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1][2][3][4] B⁰AT1 is responsible for the sodium-dependent uptake of neutral amino acids in tissues such as the intestine and kidneys.[2][4] By inhibiting this transporter, this compound effectively blocks the cellular uptake of these amino acids.
Q2: Is cytotoxicity an expected outcome when using this compound?
Yes, cytotoxicity can be an expected outcome, primarily due to this compound's on-target effect. By blocking the transport of essential neutral amino acids into the cell, this compound can induce a state of amino acid deprivation. Prolonged amino acid starvation is known to trigger cellular stress responses that can lead to various forms of cell death, including apoptosis.[5][6][7][8][9] The severity of cytotoxicity will likely depend on the cell type, its dependence on external amino acids, the concentration of this compound used, and the duration of exposure.
Q3: Could observed cytotoxicity be due to off-target effects?
While the primary target of this compound is B⁰AT1, the possibility of off-target effects contributing to cytotoxicity cannot be entirely ruled out.[10][11][12] The original therapeutic target for this compound as an anticonvulsant is not fully elucidated, suggesting potential interactions with other cellular components.[10] If cytotoxicity is observed at concentrations significantly different from its IC50 for B⁰AT1 inhibition, or in cell lines that do not express B⁰AT1, off-target effects should be considered.
Q4: What are the initial steps to confirm and characterize this compound-induced cytotoxicity?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This provides a quantitative measure of this compound's cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity. Subsequently, assays to determine the mechanism of cell death (e.g., apoptosis vs. necrosis) can be employed.
Troubleshooting Guide: Cytotoxicity and Cell Viability Issues
This guide provides a systematic approach to troubleshooting common issues encountered during cell viability and cytotoxicity experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death at expected active concentrations of this compound | On-Target Effect (Amino Acid Deprivation): The cell line is highly dependent on the neutral amino acids transported by B⁰AT1. | - Supplement Media: Attempt to rescue the cells by supplementing the culture medium with a high concentration of neutral amino acids. A reversal of cytotoxicity would strongly suggest an on-target effect. - Confirm B⁰AT1 Expression: Verify the expression of B⁰AT1 (SLC6A19) in your cell line using techniques like qPCR or Western blotting. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high for the cell line. | - Run a solvent-only control: Determine the tolerance of your specific cell line to the solvent by running a dose-response curve with the solvent alone. - Minimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO, but this is cell-line dependent). | |
| No significant cytotoxicity observed at high concentrations | Low B⁰AT1 Expression: The cell line may not express sufficient levels of the B⁰AT1 transporter. | - Select an appropriate cell line: Use a cell line known to express high levels of B⁰AT1. - Overexpression System: Consider using a cell line engineered to overexpress B⁰AT1. |
| Insensitive Viability Assay: The chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects. | - Switch to a more sensitive assay: For example, ATP-based assays (e.g., CellTiter-Glo®) are generally more sensitive than metabolic assays like MTT. - Optimize Assay Parameters: Ensure the cell seeding density and incubation times are optimized for your specific cell line and assay. | |
| Inconsistent or non-reproducible results | Compound Instability: this compound may be unstable in the culture medium over the duration of the experiment. | - Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. - Minimize exposure to light and temperature fluctuations. |
| Cell Culture Variability: Inconsistent cell passage number, seeding density, or cell health can lead to variable results. | - Use a consistent cell passage number: Avoid using cells that have been in culture for too long. - Ensure even cell seeding: Use a multichannel pipette and mix the cell suspension thoroughly before plating. | |
| Assay Interference: this compound may directly interfere with the assay reagents.[13] | - Run a cell-free control: Add this compound to the culture medium without cells and perform the assay to check for direct chemical reactions. - Switch to an alternative assay: If interference is confirmed, use a viability assay with a different detection principle (e.g., a dye-exclusion assay if you are using a metabolic assay). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to quantify ATP levels, which is an indicator of metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete culture medium to the desired seeding density (optimize beforehand, typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and appropriate controls for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: A streamlined workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of this compound-induced on-target cytotoxicity.
Caption: A logical flow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Amino Acid Starvation Sensitizes Resistant Breast Cancer to Doxorubicin-Induced Cell Death [frontiersin.org]
- 7. Failure of Amino Acid Homeostasis Causes Cell Death following Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential Amino Acid Starvation-Induced Oxidative Stress Causes DNA Damage and Apoptosis in Murine Osteoblast-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Starvation Sensitizes Resistant Breast Cancer to Doxorubicin-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Cinromide and Other B0AT1 Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comparative overview of Cinromide and other inhibitors targeting the neutral amino acid transporter B0AT1 (SLC6A19). B0AT1 is a key protein responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2] Its role in amino acid homeostasis has made it a significant target for therapeutic intervention in metabolic diseases such as phenylketonuria (PKU), type 2 diabetes, and obesity.[3][4][5] This document synthesizes available data on inhibitor potency, selectivity, and the experimental methodologies used for their characterization.
Quantitative Comparison of B0AT1 Inhibitors
The following table summarizes the in vitro potency of this compound and other noteworthy B0AT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) | Assay Type | Cell Line | Reference |
| This compound | 0.5 | FLIPR / Radioactive Flux | CHO-BC | [6] |
| 0.5 | Not Specified | Not Specified | [7][8] | |
| Benztropine | 44 | FLIPR / Radioactive Flux | CHO-BC | [9][10] |
| Nimesulide | 178 | Radioactive Flux | CHO-BC | [9] |
| Compound E4 | 1.9 - 13.7 | FLIPR | CHO-BC | [5] |
| Compound CB3 | 1.9 - 13.7 | FLIPR | CHO-BC | [5] |
| Compound E18 | 1.9 - 13.7 | FLIPR | CHO-BC | [5] |
| JNT-517 | Not Specified | Not Specified | Not Specified | [4][11] |
| JX225 | 0.031 - 0.090 | FLIPR | Not Specified | [12] |
FLIPR: Fluorescent Imaging Plate Reader. CHO-BC: Chinese Hamster Ovary cells stably expressing B0AT1 and its ancillary protein, collectrin.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize B0AT1 inhibitors.
Cell-Based Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This high-throughput assay measures the change in membrane potential that occurs upon amino acid transport by the electrogenic B0AT1 transporter.[13]
-
Cell Culture: CHO-BC cells, which stably express human B0AT1 and its required subunit collectrin, are cultured in appropriate media and seeded into 96- or 384-well plates.[5][10]
-
Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Test compounds, such as this compound and its analogs, are added to the wells at varying concentrations.
-
Substrate Addition and Signal Detection: A solution containing a B0AT1 substrate (e.g., leucine or isoleucine) is added to initiate transport.[5][14] The resulting depolarization of the cell membrane is detected as a change in fluorescence intensity by a FLIPR instrument.
-
Data Analysis: The fluorescence signal is normalized, and IC50 values are calculated by fitting the concentration-response data to a logistical equation.
Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the uptake of a specific amino acid into the cells.
-
Cell Culture: CHO-BC cells are cultured as described above.
-
Incubation with Inhibitor: Cells are pre-incubated with the test inhibitor at various concentrations.
-
Substrate Addition: A solution containing a stable isotope-labeled amino acid (e.g., 13C- or 15N-leucine) is added to the cells for a defined period.
-
Cell Lysis and Sample Analysis: The cells are washed to remove extracellular substrate, followed by cell lysis. The intracellular concentration of the labeled amino acid is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The amount of amino acid uptake is determined, and IC50 values are calculated based on the inhibition observed at different compound concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of B0AT1 in Intestinal and Renal Cells
The diagram below illustrates the role of B0AT1 in the transport of neutral amino acids across the apical membrane of intestinal and renal epithelial cells. This process is sodium-dependent and essential for amino acid absorption and reabsorption.[1][14]
References
- 1. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jnanatx.com [jnanatx.com]
- 5. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]
Validating the Selectivity of Cinromide for SLC6A19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinromide's selectivity for the solute carrier family 6 member 19 (SLC6A19) transporter against other known inhibitors. The data presented is compiled from various experimental studies to offer an objective overview for researchers and professionals in drug development.
Introduction to SLC6A19 and its Inhibitors
SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as phenylketonuria (PKU) by reducing the absorption of specific amino acids.[3] Several small molecule inhibitors of SLC6A19 have been identified, including this compound, JNT-517, benztropine, and nimesulide, each with varying degrees of potency and selectivity.[1][4][5] This guide focuses on the experimental validation of this compound's selectivity in comparison to these alternatives.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of a compound is a critical measure of its effectiveness. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other SLC6A19 inhibitors, providing a direct comparison of their potency.
| Compound | SLC6A19 IC50 (µM) | Assay Type | Reference |
| This compound | 0.28 - 0.8 | FMP and Uptake Assays | [5][6][7] |
| JNT-517 | 0.047 | Isoleucine Transport Assay | [8][9][10] |
| Benztropine | 44 | FLIPR Assay | [4][11] |
| Nimesulide | 23 | Proteoliposome Transport Assay | [1] |
| CB3 | 1.9 - 4.9 | FLIPR and Flux Assays | [4][5] |
| E4 | 7.7 - 13.7 | FLIPR and Flux Assays | [4][5] |
| E18 | 3.4 - 4.2 | FLIPR and Flux Assays | [4][5] |
Selectivity Profile of SLC6A19 Inhibitors
Selective inhibition of SLC6A19 is crucial to minimize off-target effects. The following table presents data on the selectivity of this compound and other compounds against related amino acid transporters, such as LAT1 (SLC7A5) and ASCT2 (SLC1A5). A higher IC50 value or lower percentage of inhibition against these transporters indicates greater selectivity for SLC6A19.
| Compound | Target | IC50 (µM) / % Inhibition | Assay Type | Reference |
| This compound | LAT1 | >40% inhibition not observed at 10 µM | Uptake Assay | [6] |
| SGLT1 | >40% inhibition not observed at 10 µM | Uptake Assay | [6] | |
| CB3, E4, E18 | LAT1 | Not inhibited | FLIPR Assay | [4] |
| ASCT2 | Not inhibited | Radioactive Flux Assay | [4] | |
| Benztropine | Related Transporters | Selective | Not specified | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the potency and selectivity of SLC6A19 inhibitors.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This assay measures changes in cell membrane potential as an indicator of transporter activity.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably co-expressing human SLC6A19 and its ancillary subunit TMEM27 are cultured in appropriate media.[12][13]
-
Assay Preparation: Cells are seeded into 384-well plates and incubated. On the day of the assay, the cells are washed with a buffer solution.[14]
-
Dye Loading: A fluorescent membrane potential-sensitive dye is added to the cells, and they are incubated to allow for dye loading.[14]
-
Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells and pre-incubated.[12]
-
Substrate Addition and Measurement: A known SLC6A19 substrate (e.g., L-isoleucine) is added to initiate transport, causing a change in membrane potential.[12] The fluorescence intensity is measured in real-time using a FLIPR instrument.[14]
-
Data Analysis: The change in fluorescence is used to determine the percentage of inhibition by the test compound, and IC50 values are calculated from concentration-response curves.[14]
Caption: Workflow for the FLIPR Membrane Potential Assay.
Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the uptake of a non-radioactive, heavy isotope-labeled substrate into cells.
-
Cell Culture: Cells stably expressing the target transporter (e.g., Flp-In T-REx 293 cells with human SLC6A19 and TMEM27) are cultured and seeded in multi-well plates.[15]
-
Compound Incubation: Cells are washed and then incubated with various concentrations of the test inhibitor (e.g., this compound) in a buffer solution.[15]
-
Substrate Uptake: A stable isotope-labeled substrate of SLC6A19 (e.g., ¹³C₆,¹⁵N-L-isoleucine) is added to the cells for a defined period to allow for transport.[15][16]
-
Cell Lysis and Sample Preparation: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed, and the intracellular contents are collected.[16]
-
LC-MS/MS Analysis: The amount of the stable isotope-labeled substrate in the cell lysate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Data Analysis: The reduction in substrate uptake in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.[16]
Caption: Workflow for the Stable Isotope Uptake Assay.
Radioactive Flux Assay
This traditional method measures the uptake of a radiolabeled substrate to determine transporter activity.
-
Cell Culture: CHO cells stably expressing B(0)AT1 and collectrin (CHO-BC cells) are cultured to near confluence in appropriate multi-well plates.[14]
-
Assay Initiation: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).[14]
-
Inhibitor and Substrate Addition: Cells are incubated with a solution containing a radiolabeled substrate (e.g., ¹⁴C-leucine or ¹⁴C-isoleucine) and the test inhibitor at various concentrations.[14] For selectivity assays against Na+-independent transporters like LAT1, NaCl is replaced with NMDG-Cl.[14]
-
Uptake Termination: After a defined incubation period, the transport is stopped by washing the cells with ice-cold buffer.[5]
-
Quantification: Cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.[14]
-
Data Analysis: The amount of radioactivity is proportional to the substrate uptake. The reduction in uptake in the presence of the inhibitor is used to determine the IC50 value.[14]
Caption: Workflow for the Radioactive Flux Assay.
Conclusion
The presented data indicates that while this compound is a potent inhibitor of SLC6A19, newer compounds like JNT-517 exhibit significantly higher potency. The selectivity profile of this compound against other key amino acid transporters appears favorable, though further comprehensive head-to-head studies with newer inhibitors are warranted. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and validate the selectivity of SLC6A19 inhibitors.
References
- 1. Nimesulide binding site in the B0AT1 (SLC6A19) amino acid transporter. Mechanism of inhibition revealed by proteoliposome transport assay and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 10. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 15. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Cinromide's Inhibitory Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Cinromide, a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), across different cell lines. It aims to offer a comprehensive overview of its performance against other B⁰AT1 inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and B⁰AT1 Inhibition
This compound is a small molecule inhibitor of the B⁰AT1 transporter, which is responsible for the sodium-dependent uptake of neutral amino acids.[1] B⁰AT1 is overexpressed in various cancers and plays a crucial role in supplying amino acids necessary for rapid cell growth and proliferation, primarily by activating the mTORC1 signaling pathway.[2] Inhibition of B⁰AT1 presents a promising therapeutic strategy to induce amino acid starvation and consequently suppress tumor growth.
Comparative Analysis of B⁰AT1 Inhibitors
While a direct cross-validation study of this compound across a wide panel of cancer cell lines is not extensively documented in publicly available literature, existing research provides valuable data on its inhibitory potency in specific cell lines, often in comparison to other B⁰AT1 inhibitors.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other B⁰AT1 inhibitors in various cell lines. It is important to note that IC50 values can vary depending on the assay method and experimental conditions.[3]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | CHO-BC | FLIPR | 0.5 | [1] |
| MDCK-hSLC6A19 | FMP Assay | ~0.3 | [4] | |
| MDCK-hSLC6A19 | Uptake Assay | ~0.4 | [4] | |
| Benztropine | CHO-BC | FLIPR | 44 ± 9 | [5] |
| CHO-BC | Radioactive Flux | 71 ± 8 | [1] | |
| NSC22789 | CHO-BC | FLIPR | 90 ± 21 | [1] |
| CHO-BC | Radioactive Flux | 78 ± 16 | [1] | |
| CB3 | CHO-BC | FLIPR | 1.9 | [6] |
| E4 | CHO-BC | FLIPR | 7.7 ± 1.9 | [6] |
| E18 | CHO-BC | FLIPR | 13.7 | [6] |
| Nimesulide | CHO-BC | FLIPR | 178 ± 40 (after 4h preincubation) | [7] |
CHO-BC: Chinese Hamster Ovary cells stably co-expressing B⁰AT1 and collectrin.[7] MDCK-hSLC6A19: Madin-Darby Canine Kidney cells stably expressing human SLC6A19.[4] FLIPR: Fluorescent Imaging Plate Reader assay (a membrane potential assay).[6] FMP: FLIPR Membrane Potential.[4] Uptake Assay: Radioactive amino acid uptake assay.[4]
Experimental Protocols
FLIPR Membrane Potential (FMP) Assay
This assay indirectly measures the activity of electrogenic transporters like B⁰AT1 by detecting changes in cell membrane potential.[4]
Principle: The transport of a neutral amino acid with a sodium ion by B⁰AT1 leads to a net influx of positive charge, causing membrane depolarization. A voltage-sensitive fluorescent dye is used to monitor these changes.[7]
Methodology:
-
Cell Plating: Seed cells stably expressing B⁰AT1 (e.g., CHO-BC or MDCK-hSLC6A19) in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[8]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye). Incubate for 30-60 minutes at 37°C.[8][9]
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in a separate plate.
-
Measurement: Use a FLIPR instrument to simultaneously add the compounds to the cell plate and record the fluorescence signal over time. A baseline fluorescence is recorded before compound addition.
-
Substrate Addition: After a short incubation with the compound, add a B⁰AT1 substrate (e.g., L-isoleucine or L-leucine) to stimulate transport and record the subsequent change in fluorescence.[7]
-
Data Analysis: The inhibitory effect of the compound is calculated by the reduction in the fluorescence signal change upon substrate addition compared to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid into the cells.[7]
Principle: Cells are incubated with a radiolabeled B⁰AT1 substrate (e.g., ¹⁴C-L-leucine). The amount of radioactivity accumulated inside the cells is proportional to the transporter activity.
Methodology:
-
Cell Plating: Seed cells in 24-well or 96-well plates and culture until they reach confluency.
-
Pre-incubation: Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.[7]
-
Uptake Initiation: Add the uptake buffer containing the radiolabeled amino acid (e.g., 150 µM L-[¹⁴C]leucine) and the inhibitor. Incubate for a short period (e.g., 6 minutes) at 37°C.[7]
-
Uptake Termination: Stop the transport by rapidly washing the cells with ice-cold buffer.[7]
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: The inhibition of uptake is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves. To determine the specific B⁰AT1-mediated transport, uptake in the absence of sodium (replaced with N-methyl-D-glucamine) can be subtracted.[7]
Visualizations
Signaling Pathway
The inhibition of the B⁰AT1 transporter by this compound leads to a depletion of intracellular neutral amino acids, which in turn inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.
Caption: B⁰AT1-mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the inhibitory effects of compounds like this compound on B⁰AT1.
Caption: General experimental workflow for assessing B⁰AT1 inhibitors.
Conclusion
This compound demonstrates potent inhibition of the B⁰AT1 amino acid transporter in engineered cell lines. While comprehensive cross-validation data in a broad spectrum of cancer cell lines is still emerging, the available evidence suggests its potential as a valuable research tool and a lead compound for the development of novel anticancer therapies targeting amino acid metabolism. Further studies are warranted to explore its efficacy and selectivity across diverse cancer types.
References
- 1. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 7. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. biocompare.com [biocompare.com]
A Comparative Analysis of Cinromide and Benztropine as B0AT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cinromide and benztropine as inhibitors of the Broad Neutral Amino Acid Transporter 1 (B0AT1), also known as SLC6A19. B0AT1 is a key transporter for neutral amino acids in the intestine and kidneys, making it a significant target for therapeutic intervention in metabolic diseases and certain neurological disorders.[1][2][3][4][5][6] This document outlines their inhibitory potency, mechanism of action, and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and benztropine as B0AT1 inhibitors.
| Parameter | This compound | Benztropine | Reference |
| IC50 Value | 0.5 µM | 44 ± 9 µM | [1][2][7][8] |
| Mechanism of Action | B0AT1 Inhibitor | Competitive B0AT1 Inhibitor | [1][2][9] |
| Primary Therapeutic Class | Anticonvulsant | Anticholinergic, Antiparkinson Agent | [7][8][10][11][12][13][14] |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols
The inhibitory activity of this compound and benztropine on B0AT1 has been determined using various experimental assays. A common method involves a radiolabeled amino acid uptake assay in a cell line stably expressing the B0AT1 transporter and its ancillary protein, collectrin.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the function of the B0AT1 transporter by quantifying the uptake of a radiolabeled neutral amino acid substrate, such as L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine.[1][9]
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human B0AT1 (SLC6A19) and its accessory protein collectrin (CHO-BC cells) are commonly used.[1][9][15]
Procedure:
-
Cell Culture: CHO-BC cells are cultured to 80-90% confluency in appropriate cell culture dishes.[1][9]
-
Washing: Prior to the assay, the cell culture medium is removed, and the cells are washed multiple times with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any remaining amino acids.[1][9]
-
Inhibition: The cells are then incubated with the buffered salt solution containing the radiolabeled amino acid substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of the inhibitor (this compound or benztropine) for a defined period (e.g., 6 minutes) at 37°C.[1][9]
-
Uptake Termination: The uptake of the radiolabeled substrate is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for B0AT1 Inhibition Assay
Caption: Workflow for determining B0AT1 inhibition using a radiolabeled uptake assay.
B0AT1 Transport and Inhibition Mechanism
Caption: B0AT1-mediated amino acid transport and its inhibition.
Discussion
The available data clearly indicates that This compound is a significantly more potent inhibitor of B0AT1 than benztropine , with an IC50 value that is approximately 88 times lower. While both compounds have been shown to inhibit B0AT1, their primary therapeutic applications are different. This compound was developed as an anticonvulsant, and its B0AT1 inhibitory activity is a more recent discovery.[7][8][9] Benztropine, on the other hand, is a well-established anticholinergic and antihistaminic drug used in the treatment of Parkinson's disease.[10][11][12][13][14] Its effect on B0AT1 is considered a secondary activity.[9]
The mechanism of inhibition for benztropine has been described as competitive, meaning it likely binds to the same site as the neutral amino acid substrates.[1][2] The precise binding mode of this compound has not been as extensively detailed in the provided search results but is likely also competitive or allosteric.
For researchers in drug development, this compound presents a more promising starting point for the design of potent and selective B0AT1 inhibitors. Its higher potency suggests a stronger interaction with the transporter, which could be optimized further through medicinal chemistry efforts. Benztropine's lower potency at the B0AT1 transporter, coupled with its strong activity at other receptors, makes it a less ideal candidate for selective B0AT1 inhibition.
Further research is warranted to fully elucidate the binding sites and mechanisms of action of both compounds on B0AT1. Head-to-head comparative studies under identical experimental conditions would also be valuable to confirm the observed differences in potency and to explore any potential differences in their inhibitory profiles.
References
- 1. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Benzatropine - Wikipedia [en.wikipedia.org]
- 12. Benztropine (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. droracle.ai [droracle.ai]
- 14. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Validating the Allosteric Binding Mechanism of Cinromide: A Comparative Guide for B⁰AT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cinromide and other small molecule inhibitors of the neutral amino acid transporter B⁰AT1 (SLC6A19). Recent structural and functional data have elucidated an allosteric binding mechanism for a new generation of B⁰AT1 inhibitors, a class to which this compound is proposed to belong. This document summarizes the supporting experimental data, details the methodologies for key experiments, and visualizes the underlying biological and experimental frameworks.
Comparative Analysis of B⁰AT1 Inhibitors
This compound has been identified as a potent inhibitor of B⁰AT1, a transporter responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2][3] Its inhibitory activity has been characterized alongside other compounds, including established drugs like Benztropine and Nimesulide, and novel molecules identified through high-throughput screening such as E4, CB3, E18, and the highly potent JX series of compounds.[3][4][5][6][7]
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and its comparators, providing a clear overview of their relative potencies as determined by functional cell-based assays.
| Compound | Target | IC₅₀ (µM) - FLIPR Assay | IC₅₀ (µM) - Radioactive Uptake Assay | Reference(s) |
| This compound | B⁰AT1 | ~0.5 | 0.3 - 0.8 | [3][5][6] |
| Benztropine | B⁰AT1 | 44 ± 9 | 71 ± 8 | [3][4] |
| Nimesulide | B⁰AT1 | - | 23 | [5][8] |
| E4 | B⁰AT1 | 7.7 ± 1.9 | - | [6] |
| CB3 | B⁰AT1 | 13.7 | - | [3] |
| E18 | B⁰AT1 | 1.9 | - | [3] |
| JX225 | B⁰AT1 | 0.031 - 0.090 | 0.111 - 0.440 | [6] |
Elucidating the Allosteric Mechanism of Action
The classical view of transporter inhibition often involves competitive binding at the substrate's orthosteric site. However, recent high-resolution cryo-electron microscopy (cryo-EM) studies of B⁰AT1 in complex with inhibitors structurally related to this compound have revealed a novel allosteric binding site.[6][9][10]
These inhibitors bind within the transporter's extracellular vestibule, at a site distinct from the amino acid binding pocket (S1 site).[6][9] This allosteric binding locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for substrate translocation across the cell membrane.[6][9][10] This mechanism suggests that this compound likely acts in a similar manner, functioning as a non-competitive or uncompetitive inhibitor.
Caption: Allosteric inhibition of the B⁰AT1 transporter by this compound.
Signaling Consequences of B⁰AT1 Inhibition
As a primary transporter of neutral amino acids, B⁰AT1 plays a crucial role in nutrient uptake. Its inhibition has significant downstream metabolic consequences. Reduced intestinal absorption and renal reabsorption of amino acids can impact signaling pathways sensitive to amino acid availability, most notably the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[11] Furthermore, studies in knockout mice have shown that the absence of B⁰AT1 function leads to elevated levels of the hormones glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), which are associated with improved glycemic control.[12][13]
Caption: Downstream effects of B⁰AT1 inhibition by this compound.
Experimental Protocols
The validation of this compound's allosteric binding mechanism and the characterization of its inhibitory potency rely on robust in vitro assays. The following sections detail the methodologies for the key experiments cited in this guide.
FLIPR Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential, a direct consequence of the electrogenic activity of Na⁺-coupled transporters like B⁰AT1.
Principle: B⁰AT1 co-transports one Na⁺ ion with one neutral amino acid, resulting in a net influx of positive charge that depolarizes the cell membrane. A voltage-sensitive fluorescent dye reports this change in membrane potential. Inhibitors of B⁰AT1 will prevent this depolarization in the presence of a substrate.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing human B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are seeded into 384-well microplates and cultured to form a confluent monolayer.[14]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a fluorescent membrane potential-sensitive dye. The cells are incubated for 30-60 minutes at 37°C to allow the dye to load into the cell membranes.[15][16]
-
Compound Incubation: The test compounds (e.g., this compound and comparators) at various concentrations are added to the wells and incubated.
-
Assay Execution: The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. A solution containing a B⁰AT1 substrate (e.g., leucine or isoleucine) is added to all wells to initiate transport.[14]
-
Data Acquisition: The FLIPR instrument monitors the fluorescence intensity in each well before and after the addition of the substrate. An increase in fluorescence indicates membrane depolarization.
-
Data Analysis: The inhibition of the substrate-induced fluorescence signal by the test compounds is used to calculate IC₅₀ values.
Caption: Experimental workflow for the FLIPR membrane potential assay.
Radioactive Amino Acid Uptake Assay
This assay provides a direct measure of amino acid transport into cells and is considered a gold standard for characterizing transporter inhibitors.
Principle: Cells expressing B⁰AT1 are incubated with a radiolabeled amino acid substrate. The amount of radioactivity accumulated inside the cells is quantified and reflects the transporter's activity. A decrease in radioactivity in the presence of an inhibitor indicates its potency.
Methodology:
-
Cell Culture: CHO-BC cells are cultured in 35-mm dishes until they reach 80-90% confluency.[14][17]
-
Assay Initiation: The culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[14][17]
-
Inhibition and Uptake: Cells are incubated for a defined period (e.g., 6 minutes) at 37°C with a buffer containing a fixed concentration of a radiolabeled substrate (e.g., L-[¹⁴C]leucine) and varying concentrations of the inhibitor (e.g., this compound).[14] To distinguish B⁰AT1-mediated uptake from that of other endogenous transporters, control experiments are often performed in a sodium-free buffer (where Na⁺ is replaced by NMDG⁺).[17]
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.
-
Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is normalized to the protein content in each sample. The reduction in substrate uptake in the presence of the inhibitor is used to determine the IC₅₀ value.
Conclusion
The available evidence strongly supports an allosteric mechanism of action for this compound as an inhibitor of the B⁰AT1 transporter. It demonstrates potent inhibitory activity, comparable to or exceeding that of other known inhibitors. The validation of its binding site and mechanism, supported by advanced structural biology and robust functional assays, provides a solid foundation for further drug development efforts targeting B⁰AT1 for metabolic diseases. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nimesulide binding site in the B0AT1 (SLC6A19) amino acid transporter. Mechanism of inhibition revealed by proteoliposome transport assay and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinromide and Novel B0AT1 Inhibitors: Potency and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 6 member 19 (SLC6A19), also known as B0AT1, has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and phenylketonuria.[1][2] This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[3][4] Inhibition of B0AT1 can modulate amino acid homeostasis, offering a novel approach to disease management.[5] This guide provides a comprehensive comparison of the potency of Cinromide, a known B0AT1 inhibitor, with recently identified novel inhibitors, supported by experimental data and detailed methodologies.
Potency Comparison of B0AT1 Inhibitors
The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and a selection of novel B0AT1 inhibitors, as determined by two primary in vitro assays: the Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay and the radioactive substrate uptake assay.
| Inhibitor | IC50 (µM) - FLIPR Assay | IC50 (µM) - Radioactive Uptake Assay | Compound Class/Origin | Reference(s) |
| This compound | 0.5 | 0.8 ± 0.1 | Anticonvulsant Agent | [1][5] |
| Benztropine | 44 ± 9 | 71 ± 8 | Muscarinic Acetylcholine Receptor Antagonist | [3][6] |
| CB3 | 1.9 - 13.7 | Not Reported | High-Throughput Screen Hit | [2][5] |
| E4 | 1.9 - 13.7 | Not Reported | High-Throughput Screen Hit | [2][5] |
| E18 | 1.9 - 13.7 | Not Reported | High-Throughput Screen Hit | [2][5] |
| JX98 | 0.031 - 0.090 | 0.111 - 0.440 | Optimized from HTS Hit | [1] |
| JX225 | 0.031 - 0.090 | 0.111 - 0.440 | Optimized from HTS Hit | [1] |
Key Observations:
-
The novel inhibitors from the "JX" series demonstrate significantly higher potency, with IC50 values in the nanomolar range in the FLIPR assay, making them substantially more potent than this compound.[1]
-
Benztropine, an existing drug, shows considerably lower potency against B0AT1 compared to this compound and the newer compounds.[3][6]
-
The compounds identified through high-throughput screening (CB3, E4, and E18) exhibit potencies in the low micromolar range, comparable to or slightly less potent than this compound.[2][5]
-
It is noteworthy that IC50 values obtained from the radioactive uptake assay are generally higher than those from the FLIPR assay for the JX series of compounds.[1] This highlights the importance of utilizing multiple assay formats for a comprehensive potency assessment.
Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the inhibitory potency of the compounds listed above.
Radioactive Substrate Uptake Assay
This assay directly measures the transport of a radiolabeled amino acid into cells expressing the B0AT1 transporter.
Cell Culture and Seeding: Chinese Hamster Ovary (CHO) cells stably co-expressing human B0AT1 and its ancillary protein collectrin (CHO-BC cells) are used.[3] Cells are seeded in 35 mm dishes and cultured until they reach 80-90% confluency.[5]
Assay Protocol:
-
The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution supplemented with 5 mM glucose (HBSS + G).[3][5]
-
Cells are then incubated in HBSS + G containing a fixed concentration of a radiolabeled substrate, typically 150 µM L-[U-14C]leucine or L-[U-14C]isoleucine, and varying concentrations of the inhibitor.[3][5]
-
The incubation is carried out for 6 minutes in a 37°C water bath.[3][5]
-
To terminate the transport, the cells are washed three times with ice-cold HBSS.[3]
-
The cells are lysed using 0.1 M HCl, and the radioactivity is measured using a scintillation counter.[5]
-
To determine the sodium-independent uptake, which is not mediated by B0AT1, control experiments are performed in a buffer where NaCl is replaced by N-methyl-D-glucamine chloride (NMDG-Cl).[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 6. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of Cinromide and JPH203 in leucine transport inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and metabolic disease research, the inhibition of amino acid transport has emerged as a promising strategy. Among the key targets are the L-type amino acid transporter 1 (LAT1) and the neutral amino acid transporter B⁰AT1 (SLC6A19), both responsible for the transport of essential amino acids like leucine. This guide provides a detailed head-to-head comparison of two prominent inhibitors: JPH203, a selective LAT1 inhibitor, and Cinromide, an inhibitor of B⁰AT1. While both compounds ultimately impact leucine uptake, they do so by targeting distinct transporters with different physiological roles and expression patterns.
Executive Summary
JPH203 is a potent and selective competitive inhibitor of LAT1 (SLC7A5), a transporter highly expressed in many cancer cells and crucial for their growth and proliferation. Its mechanism of action is primarily linked to the suppression of the mTOR signaling pathway. This compound, on the other hand, inhibits B⁰AT1 (SLC6A19), a transporter primarily found in the intestine and kidneys, playing a key role in the absorption and reabsorption of neutral amino acids. Its development is geared towards treating metabolic disorders. This guide will delve into their mechanisms, inhibitory activities, and the experimental protocols used to evaluate their efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and JPH203 based on published experimental findings.
Table 1: Inhibitory Activity on Leucine Transport
| Compound | Target Transporter | Cell Line / System | Assay Type | IC50 Value | Reference |
| JPH203 | LAT1 (SLC7A5) | HT-29 (colorectal cancer) | [¹⁴C]L-leucine uptake | 0.06 µM | [1] |
| Saos2 (osteosarcoma) | L-leucine uptake | 1.31 µM | [2] | ||
| YD-38 (oral cancer) | [¹⁴C]-leucine uptake | Not specified, competitive inhibition shown | [1] | ||
| LoVo (colorectal cancer) | Cell growth | 2.3 ± 0.3 µM | [1] | ||
| MKN45 (gastric cancer) | Cell growth | 4.6 ± 1.0 µM | [1] | ||
| This compound | B⁰AT1 (SLC6A19) | CHO-BC cells | FLIPR membrane potential assay | 0.28 µM | [3] |
| CHO-BC cells | [³H]L-leucine uptake | 0.37 µM | [3] | ||
| CHO-BC cells | FLIPR assay | 0.5 µM | [4] | ||
| CHO-BC cells | Optimized radioactive L-leucine uptake | 0.8 ± 0.1 µM | [5] |
Table 2: Selectivity of Inhibition
| Compound | Primary Target | Other Transporters Investigated | Selectivity Notes | Reference |
| JPH203 | LAT1 | LAT2 | JPH203 shows high selectivity for LAT1 over LAT2. In FOB human osteoblastic cells, which express both LAT1 and LAT2, the IC50 for L-leucine uptake inhibition was 92.12 µM, compared to 1.31 µM in LAT1-dominant Saos2 cells. | [2] |
| This compound | B⁰AT1 | LAT1, SGLT1 | This compound was found to be a robust and selective inhibitor of SLC6A19 in functional assays. | [6][7] |
| LAT1 | In CHO-BC cells, this compound was shown to be selective for B⁰AT1, with the endogenous LAT1 remaining fully active. | [8][9] |
Mechanism of Action and Signaling Pathways
JPH203: Targeting LAT1 in Cancer
JPH203 acts as a competitive inhibitor of L-type amino acid transporter 1 (LAT1).[1] LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids, including leucine, into cells.[10] In many cancer cells, LAT1 is overexpressed to meet the high demand for essential amino acids required for rapid growth and proliferation.[1][2]
By blocking leucine uptake through LAT1, JPH203 triggers a cascade of downstream effects, primarily through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[10][11] Leucine is a key activator of mTORC1, a central regulator of cell growth, protein synthesis, and proliferation.[12] The inhibition of LAT1 by JPH203 leads to reduced intracellular leucine levels, consequently suppressing mTORC1 activity.[11] In some cancer types, such as castration-resistant prostate cancer, JPH203 has also been shown to downregulate CD24 and suppress the Wnt/β-catenin signaling pathway.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 9. Corrigendum: Novel chemical scaffolds to inhibit the neutral amino acid transporter B0AT1 (SLC6A19), a potential target to treat metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Cinromide for Metabolic Disease Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions for metabolic diseases is rapidly evolving. This guide provides a comparative analysis of Cinromide, a novel inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), against established treatments, namely GLP-1 receptor agonists and SGLT2 inhibitors. Due to the limited availability of direct in vivo efficacy data for this compound in metabolic disease models, this guide leverages extensive data from SLC6A19 knockout (KO) mouse models as a proxy to predict its potential therapeutic effects.
Executive Summary
This compound is a selective inhibitor of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, a transporter responsible for the absorption of neutral amino acids in the intestine and kidneys[1][2]. The therapeutic rationale for inhibiting B⁰AT1 stems from the observation that genetic deletion of SLC6A19 in mice leads to a phenotype resistant to diet-induced obesity and shows improved glucose homeostasis[3][4]. This is thought to be mediated by inducing a state of dietary protein restriction, which triggers beneficial metabolic signaling pathways, including increased levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1)[5][6]. While direct in vivo studies on this compound for metabolic diseases are not yet widely published, the effects observed in SLC6A19 KO mice provide a strong foundation for its therapeutic potential.
In contrast, GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) and SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) are well-established classes of drugs for the treatment of type 2 diabetes and obesity, with a wealth of preclinical and clinical data supporting their efficacy.
Comparative Efficacy Data
The following tables summarize the quantitative in vivo data from mouse models for SLC6A19 inhibition (as a proxy for this compound) and the comparator drug classes.
Table 1: Effects on Body Weight
| Treatment Approach | Animal Model | Dosage/Administration | Duration | Body Weight Change | Citation(s) |
| SLC6A19 Knockout | C57BL/6J Mice | Genetic Knockout | - | Reduced body weight compared to wild-type | [7][8] |
| SLC6A19 Knockout | Diet-Induced Obese (DIO) Mice | Genetic Knockout | - | Resistant to diet-induced weight gain | [1] |
| Liraglutide | Diet-Induced Obese (DIO) Rats | 0.4, 0.6, 0.8 mg/kg/day, s.c. | 12 weeks | Dose-dependent decrease in body weight | [9] |
| Semaglutide | Diet-Induced Obese (DIO) Mice | 100 nmol/kg, twice daily | 3 weeks | ~22% reduction from baseline | [10][11] |
| Dapagliflozin | db/db Mice | 1 mg/kg/day, in diet | 10 weeks | No significant difference compared to vehicle | [12] |
| Empagliflozin | db/db Mice | 10 mg/kg/day, in diet | 10 weeks | Greater body weight than control db/db mice | [13] |
Table 2: Effects on Glucose Metabolism
| Treatment Approach | Animal Model | Key Parameter | Outcome | Citation(s) |
| SLC6A19 Knockout | C57BL/6J Mice | Glucose Tolerance Test (GTT) | Improved glucose tolerance | [3][5] |
| SLC6A19 Knockout | C57BL/6J Mice | Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity | [5] |
| Liraglutide | Glucocorticoid-induced obese mice | Fasting Insulin | Attenuated increase in circulating insulin | [2] |
| Semaglutide | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | [14] |
| Dapagliflozin | db/db Mice | Fasting Blood Glucose | Significantly lower than vehicle-treated | [12] |
| Empagliflozin | db/db Mice | Non-fasting Blood Glucose | Sustained decrease throughout 10 weeks | [13] |
Table 3: Effects on Lipid Metabolism and Other Biomarkers
| Treatment Approach | Animal Model | Key Parameter | Outcome | Citation(s) |
| SLC6A19 Knockout | C57BL/6J Mice | Serum Triglycerides | Reduced | [5] |
| SLC6A19 Knockout | C57BL/6J Mice | Serum Cholesterol | Reduced | [5] |
| SLC6A19 Knockout | C57BL/6J Mice | Plasma FGF21 | Significantly elevated | [5] |
| SLC6A19 Knockout | C57BL/6J Mice | Plasma GLP-1 | Higher levels after a meal | [5] |
| Liraglutide | Diet-Induced Obese (DIO) Rats | Blood Triglycerides | Decreased | [9] |
| Liraglutide | Diet-Induced Obese (DIO) Rats | Low-Density Lipoprotein Cholesterol | Decreased | [9] |
| Semaglutide | Diet-Induced Obese (DIO) Mice | Liver Triglycerides & Cholesterol | Decreased | [14] |
| Dapagliflozin | db/db Mice | Urinary Albumin Creatinine Ratio | Marginally significant decrease | [12] |
| Empagliflozin | Akita Mice | Urinary Glucose Excretion | Markedly increased | [6][15] |
Experimental Protocols
SLC6A19 Knockout Mouse Model for Metabolic Studies
-
Animal Model: Male C57BL/6J mice with a targeted deletion of the Slc6a19 gene. Wild-type littermates are used as controls.
-
Housing and Diet: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle. For diet-induced obesity studies, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce the metabolic phenotype.
-
Glucose and Insulin Tolerance Tests:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Following an overnight fast, mice are injected intraperitoneally with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Intraperitoneal Insulin Tolerance Test (IPITT): Following a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the IPGTT.
-
-
Metabolite Analysis: Blood samples are collected for the measurement of plasma insulin, FGF21, GLP-1, triglycerides, and cholesterol using commercially available ELISA kits or standard biochemical assays.
-
Body Composition Analysis: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Indirect Calorimetry: To assess energy expenditure, mice can be placed in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling Pathway of SLC6A19 Inhibition.
References
- 1. Mice Lacking the Intestinal and Renal Neutral Amino Acid Transporter SLC6A19 Demonstrate the Relationship between Dietary Protein Intake and Amino Acid Malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The SGLT-2 inhibitor empagliflozin improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired Nutrient Signaling and Body Weight Control in a Na+ Neutral Amino Acid Cotransporter (Slc6a19)-deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Dapagliflozin Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Cinromide: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational compound cinromide is crucial for maintaining a safe and compliant laboratory environment. As a brominated organic compound, this compound necessitates handling as halogenated organic waste. Adherence to established protocols for such waste streams is paramount to ensure the safety of personnel and minimize environmental impact.
Core Disposal Procedures for this compound
The following step-by-step guidance outlines the recommended operational plan for the safe disposal of this compound waste generated in a laboratory setting. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof waste container that is compatible with halogenated organic compounds. Glass containers are often preferred for liquid waste to avoid potential reactions with plastic.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound Waste." The label should also include the full chemical name (trans-3-Bromo-N-ethylcinnamamide), the approximate concentration, and the date of accumulation.
-
Separation is Key: It is critical to keep halogenated waste, such as that containing this compound, separate from non-halogenated organic waste.[1][2][3] Mixing these waste streams can complicate the disposal process and increase costs.[1]
-
Solid vs. Liquid Waste: Whenever possible, segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste. Solid waste should be placed in a designated, labeled bag or container.
2. Storage in a Satellite Accumulation Area (SAA):
-
Location: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Container Management: The waste container must be kept securely closed except when adding waste.[1][4][5]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills from spreading.
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), as well as time limits for storage.[5]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste stream.
-
Professional Disposal: Do not attempt to dispose of this compound waste through standard laboratory drains or in the regular trash.[3][6][7] All chemical waste must be disposed of through a licensed hazardous waste disposal service.[8]
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory hazardous waste provide some key thresholds.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.5 and 10.5 (Note: Not applicable to this compound) | [6] |
| Maximum SAA Accumulation Volume | 55 gallons of hazardous waste | [5] |
| Maximum SAA Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [5] |
| Flash Point for Ignitable Liquid Waste | Less than 140°F (60°C) | [5] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the degradation or neutralization of this compound for disposal purposes. The standard and required procedure is to transfer the hazardous waste to a certified disposal facility.
This compound Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This visual guide reinforces the necessary steps from waste generation to final disposal.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Cinromide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Summary
Based on analogous compounds, Cinromide should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation. Inhalation of dust or fumes may also lead to respiratory irritation.
Assumed Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety when handling this compound.
| Protection Type | Required Equipment | Standards & Specifications | Purpose |
| Eye & Face Protection | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] | To prevent eye contact which can cause serious irritation[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Follow manufacturer's specifications for breakthrough time and permeation rate | To prevent skin contact which can cause irritation[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in well-ventilated areas. If engineering controls are insufficient, a respirator is required[1] | To prevent inhalation which may cause respiratory irritation[1] |
| General Hygiene | N/A | Eyewash stations and safety showers must be readily accessible[1] | For immediate decontamination in case of accidental exposure |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Avoid direct contact with skin and eyes[4].
-
Prevent the formation of dust and aerosols. Do not breathe in dust or vapors.
-
Use non-sparking tools and ground all equipment when handling larger quantities to prevent static discharge.
-
-
Storage :
-
Hygiene :
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[3]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice[4]. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste[6].
-
Solid Waste : Contaminated solid waste, such as weighing paper, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag or container[6].
-
Do Not Mix : Do not mix this compound waste with non-halogenated organic waste or aqueous waste streams, as this can complicate and increase the cost of disposal[6][7].
Disposal Procedure:
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound (3-bromo-N-ethylcinnamamide)"[6].
-
Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed and within secondary containment[6].
-
Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8]. Direct disposal into sanitary sewers or general trash is strictly prohibited.
-
Decontamination : Decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous solid waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Logical Relationship for PPE Selection
Caption: Relationship between this compound's potential hazards and the required PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
